Chlorambucil Dimer Impurity
Description
Structure
2D Structure
Properties
Molecular Formula |
C28H37Cl3N2O4 |
|---|---|
Molecular Weight |
572.0 g/mol |
IUPAC Name |
4-[4-[2-[4-[4-[bis(2-chloroethyl)amino]phenyl]butanoyloxy]ethyl-(2-chloroethyl)amino]phenyl]butanoic acid |
InChI |
InChI=1S/C28H37Cl3N2O4/c29-15-18-32(19-16-30)25-11-7-24(8-12-25)4-2-6-28(36)37-22-21-33(20-17-31)26-13-9-23(10-14-26)3-1-5-27(34)35/h7-14H,1-6,15-22H2,(H,34,35) |
InChI Key |
OEWWULVKDVVUOA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CCCC(=O)O)N(CCOC(=O)CCCC2=CC=C(C=C2)N(CCCl)CCCl)CCCl |
Origin of Product |
United States |
Mechanistic Pathways of Chlorambucil Dimer Impurity Formation
Chemical Degradation Processes Leading to Dimerization
Chlorambucil (B1668637), like other nitrogen mustards, is susceptible to degradation through various processes, including hydrolysis, oxidation, and photodegradation. mdpi.comnih.gov These processes can generate highly reactive intermediates that can subsequently react with other chlorambucil molecules to form dimers. The principal mechanism involves the nucleophilic character of the nitrogen atom and the electrophilic nature of the carbons bearing the chlorine atoms. pharmacologyeducation.org
Hydrolysis is a primary degradation pathway for chlorambucil in aqueous environments. nih.gov The process is initiated by the intramolecular cyclization of one of the 2-chloroethyl side chains, where the nitrogen atom acts as an internal nucleophile to displace a chloride ion. This results in the formation of a highly strained and reactive aziridinium (B1262131) (ethyleneimmonium) ion intermediate. nih.gov
This aziridinium ion is highly electrophilic and susceptible to attack by nucleophiles. In the presence of water, the intermediate is attacked by a water molecule, leading to the formation of a monohydroxychlorambucil derivative, 4-[p-(2-chloroethyl-2-hydroxyethylamino)phenyl]butyric acid. nih.govnih.gov A second hydrolysis event can form the dihydroxy derivative.
Dimerization can occur as a consequence of this hydrolytic pathway. A hydrolyzed chlorambucil molecule, now possessing a nucleophilic hydroxyl group, can attack the aziridinium ion intermediate of a non-hydrolyzed chlorambucil molecule. This intermolecular reaction would result in the formation of an ether-linked dimer. The rate of hydrolysis, and thus the potential for this type of dimerization, is pH-dependent, with the degradation rate being largely unaffected between pH 5 and 10 but decreasing at lower pH values. nih.gov
Nitrogen mustards can be degraded by strong oxidizing agents. mdpi.combohrium.com While specific studies detailing the oxidative dimerization of chlorambucil are scarce, general chemical principles suggest that oxidation could contribute to impurity formation. Oxidation could potentially generate radical intermediates on the chlorambucil molecule. These highly reactive radicals could then combine in a termination step to form a covalent bond, resulting in a dimer. However, this pathway is considered less likely than ionic mechanisms under typical storage conditions.
Exposure to light, particularly in the ultraviolet spectrum, can provide the energy needed to break chemical bonds and induce degradation. Photodegradation can lead to the formation of various reactive species. While the specific photochemistry of chlorambucil leading to dimerization is not extensively documented, it is plausible that light exposure could initiate reactions, similar to oxidative processes, that generate intermediates capable of forming a dimer.
The term "adduct" in the context of chlorambucil typically refers to its covalent binding to DNA nucleobases, which is the basis of its cytotoxic effect. wikipedia.orgdrugbank.com However, dimerization can be considered a form of self-adduct formation. The most chemically plausible mechanism for the formation of the chlorambucil dimer impurity is a direct intermolecular nucleophilic substitution reaction.
In this pathway, the lone pair of electrons on the tertiary amine nitrogen of one chlorambucil molecule acts as a nucleophile. This nucleophile attacks the electrophilic β-carbon of a 2-chloroethyl group on a second chlorambucil molecule, displacing the chloride leaving group. This self-alkylation reaction forms a direct nitrogen-carbon bond between two chlorambucil molecules, resulting in a dimer. This reaction may proceed directly (a bimolecular SN2 reaction) or via the formation of the aziridinium ion intermediate, which is then attacked by the second chlorambucil molecule.
Influence of Reaction Conditions on Dimerization Kinetics
The rate at which the this compound forms is highly dependent on the surrounding chemical environment. Factors such as the solvent, pH, temperature, and presence of light can significantly influence the kinetics of the degradation and dimerization pathways.
The choice of solvent plays a critical role in the kinetics of the nucleophilic substitution reactions that lead to dimerization. tue.nl Solvents can influence the stability of reactants, intermediates, and transition states, thereby altering the reaction rate. libretexts.org The effects can be broadly categorized based on the solvent's polarity and its ability to form hydrogen bonds (protic vs. aprotic).
Polar Protic Solvents: Solvents like water and alcohols can form hydrogen bonds. youtube.com They are effective at solvating both the aziridinium ion intermediate and the chloride leaving group, which can facilitate the initial ionization step (an SN1-like character). However, they also solvate the nucleophile (the nitrogen atom of another chlorambucil molecule or the hydroxyl group of hydrolyzed chlorambucil) through hydrogen bonding. youtube.comlibretexts.org This solvation shell can hinder the nucleophile's ability to attack the electrophile, potentially slowing down the SN2 dimerization reaction. libretexts.org The presence of water is, by definition, essential for the hydrolytic dimerization pathway.
Polar Aprotic Solvents: Solvents such as dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), and acetonitrile (B52724) possess polarity to dissolve the reactants but lack acidic protons for hydrogen bonding. masterorganicchemistry.com In these solvents, the anionic leaving group is still stabilized, but the nucleophile is left relatively "naked" and unsolvated, making it more reactive. rammohancollege.ac.in Consequently, polar aprotic solvents generally accelerate the rate of SN2 reactions and would be expected to increase the rate of dimer formation via the self-alkylation pathway. masterorganicchemistry.com
Nonpolar Solvents: Solvents like hexane (B92381) or benzene (B151609) are generally poor at solvating charged species, including the aziridinium intermediate and the leaving group. rammohancollege.ac.in Reactions involving these charged species would be significantly slower in nonpolar solvents.
The following table summarizes the expected impact of different solvent types on the rate of chlorambucil dimerization via a nucleophilic substitution mechanism.
| Solvent Type | Example | Key Property | Effect on Nucleophile | Effect on Intermediate/Leaving Group | Expected Dimerization Rate (SN2 Pathway) |
|---|---|---|---|---|---|
| Polar Protic | Water, Ethanol | Forms hydrogen bonds | Strongly solvated, less reactive | Strongly solvated, stabilized | Slow |
| Polar Aprotic | DMSO, DMF, Acetonitrile | Does not form hydrogen bonds | "Naked," highly reactive | Solvated, stabilized | Fast |
| Nonpolar | Hexane, Benzene | Low dielectric constant | Not solvated | Poorly solvated, destabilized | Very Slow |
pH-Dependent Dimerization Mechanisms
The formation of the chlorambucil dimer is significantly influenced by the pH of the solution. The dimerization process is understood to proceed through the formation of a highly reactive aziridinium ion intermediate from one molecule of chlorambucil. This intermediate is then susceptible to nucleophilic attack by a second molecule of chlorambucil.
The pH of the environment plays a critical role in this mechanism. Under neutral to alkaline conditions, the carboxylic acid group of a chlorambucil molecule is deprotonated, forming a carboxylate anion. This anion is a more potent nucleophile than the protonated carboxylic acid. Consequently, it can more readily attack the electrophilic aziridinium ion of another chlorambucil molecule, leading to the formation of an ester linkage and thus the dimer.
Table 1: Effect of pH on the Nucleophilicity of Chlorambucil and Postulated Impact on Dimerization Rate
| pH Condition | State of Carboxylic Acid Group | Nucleophilicity | Postulated Dimerization Rate |
| Acidic (pH < pKa) | Protonated (-COOH) | Low | Slower |
| Neutral to Alkaline (pH > pKa) | Deprotonated (-COO⁻) | High | Faster |
Temperature-Dependent Dimerization Kinetics
The rate of chemical reactions, including the formation of the chlorambucil dimer, is generally dependent on temperature. An increase in temperature typically leads to an increase in the reaction rate, as it provides the necessary activation energy for the formation of the transition state.
For the dimerization of chlorambucil, temperature affects several aspects of the reaction kinetics:
Formation of the Aziridinium Ion: The initial step of intramolecular cyclization to form the reactive aziridinium ion is an endothermic process that is accelerated at higher temperatures.
Nucleophilic Attack: The subsequent nucleophilic attack of a second chlorambucil molecule on the aziridinium ion is also temperature-dependent. Higher temperatures increase the kinetic energy of the molecules, leading to more frequent and energetic collisions, which in turn increases the probability of a successful reaction.
Table 2: Postulated Effect of Temperature on Chlorambucil Dimerization Kinetics
| Temperature | Kinetic Energy of Molecules | Rate of Aziridinium Ion Formation | Rate of Dimer Formation |
| Low | Low | Slow | Slow |
| High | High | Fast | Fast |
Catalytic Influences on Dimerization
The dimerization of chlorambucil can be influenced by the presence of catalysts, which can accelerate the reaction without being consumed in the process. Both acidic and basic catalysts can potentially play a role in the formation of the dimer impurity.
Acid Catalysis: In the presence of an acid, the hydroxyl group of the dihydroxychlorambucil (a hydrolysis product) can be protonated, making it a better leaving group and facilitating the formation of the aziridinium ion. However, as mentioned earlier, highly acidic conditions can also protonate the carboxylate, reducing its nucleophilicity. Therefore, the effect of acid catalysis can be complex and pH-dependent.
Base Catalysis: Basic conditions can deprotonate the carboxylic acid group of chlorambucil, increasing its nucleophilicity and thereby accelerating the rate of nucleophilic attack on the aziridinium ion. This suggests that basic catalysts would likely enhance the rate of dimer formation.
The presence of certain metal ions could also potentially catalyze the dimerization reaction, although specific studies on this aspect for chlorambucil are not detailed in the provided search results.
Dimerization as a Process-Related Impurity
The this compound is classified as a process-related impurity, meaning its formation is linked to the manufacturing process of the drug substance. daicelpharmastandards.com Its presence can be influenced by the quality of starting materials, the specific reaction conditions, and the reagents and catalysts employed during synthesis.
Role of Starting Materials and Intermediates in Dimer Precursor Formation
The purity of the starting materials used in the synthesis of chlorambucil is critical in preventing the formation of impurities, including the dimer. If the starting materials contain impurities with reactive functional groups, these can potentially react with chlorambucil or its intermediates to form various side products.
More directly, the intermediates formed during the synthesis of chlorambucil can act as precursors to the dimer. For instance, if the reaction conditions allow for the accumulation of the reactive aziridinium ion intermediate without immediate conversion to the desired product, the likelihood of this intermediate reacting with another chlorambucil molecule to form the dimer increases. Inadequate control of reaction parameters such as temperature and pH can lead to the formation of such precursors.
Side Reactions during Chlorambucil Synthesis Leading to Dimer
The primary synthetic route to chlorambucil involves several steps, and at each stage, there is a potential for side reactions to occur. The formation of the dimer is one such side reaction. This can happen if a molecule of chlorambucil, or a closely related intermediate, acts as a nucleophile and attacks the reactive aziridinium intermediate of another molecule.
This side reaction is in competition with the desired main reaction. The extent to which the dimerization occurs depends on the specific reaction conditions. For example, in an aqueous environment, the hydrolysis of the aziridinium ion to form the corresponding diol is a competing reaction. The relative rates of dimerization versus hydrolysis will be influenced by factors such as the concentration of chlorambucil, the pH, and the temperature.
Impact of Reagents and Catalysts on Dimerization Pathways
The choice of reagents and catalysts used in the synthesis of chlorambucil can have a significant impact on the formation of the dimer impurity. As discussed, acidic or basic reagents and catalysts can influence the rate of dimerization by altering the reactivity of the functional groups involved. daicelpharmastandards.com
For instance, the use of a strong base in a particular step could deprotonate the carboxylic acid of chlorambucil, making it a more potent nucleophile and favoring the dimerization pathway. Similarly, the presence of certain catalysts could lower the activation energy for the formation of the aziridinium ion, leading to a higher concentration of this reactive intermediate and an increased chance of dimer formation. Therefore, careful selection and control of the amount of reagents and catalysts are essential to minimize the formation of the chlorambucil dimer and other process-related impurities.
Dimerization as a Degradation Product
The formation of the this compound is a multi-step process intrinsically linked to the primary degradation pathway of chlorambucil. The structure of the dimer, identified as 4-(4-((2-((4-(4-(BIS(2-CHLOROETHYL)AMINOPHENYL)BUTANOYL)OXY)ETHYL)(2-CHLOROETHYL)AMINO)PHENYL)BUTANOIC ACID, reveals that it is formed from two molecules of chlorambucil through a process involving hydrolysis followed by esterification.
The initial and rate-limiting step in the degradation of chlorambucil in an aqueous environment is the hydrolysis of one of its reactive 2-chloroethyl groups to form a hydroxyethyl (B10761427) derivative. This primary degradation product is known as 4-[p-(2-chloroethyl-2-hydroxyethylamino)phenyl]butyric acid. nih.govnih.gov This hydrolysis reaction is influenced by pH, with studies indicating that the degradation rate of chlorambucil is lower at acidic pH and increases as the pH becomes neutral to alkaline. nih.gov
Following the formation of this hydroxyethyl intermediate, a subsequent intermolecular esterification reaction can occur. In this step, the carboxylic acid group of a second, intact chlorambucil molecule reacts with the newly formed hydroxyl group of the hydrolyzed chlorambucil molecule. This reaction results in the formation of a stable ester linkage, creating the dimeric impurity. This two-step pathway highlights that the presence of water is a critical factor in initiating the degradation cascade that leads to dimerization.
Dimer Formation during Storage and Handling
The conditions under which chlorambucil is stored and handled play a significant role in the rate of its degradation and, consequently, the formation of the dimer impurity. Factors such as temperature, humidity, and light exposure can accelerate the degradation process.
Proper storage in a refrigerator, as is often recommended for chlorambucil, is crucial for minimizing its degradation. jocpr.com Higher temperatures can increase the rate of the initial hydrolysis reaction, thereby providing more of the necessary hydroxyethyl intermediate for the subsequent dimerization. The presence of moisture is a direct contributor to hydrolysis, making control of humidity during storage essential. nih.gov Studies have shown that chlorambucil is more stable when stored in a frozen state. dcu.ie
The physical state of the drug also impacts its stability. In solid dosage forms, the mobility of molecules is restricted, which generally slows down degradation reactions compared to solutions. However, the presence of even trace amounts of moisture within the formulation can be sufficient to initiate hydrolysis over time.
Below is a table summarizing the key factors during storage and handling that can influence the formation of the this compound.
| Factor | Influence on Dimer Formation | Rationale |
| Temperature | Increased temperature accelerates formation. | Provides the activation energy for both the initial hydrolysis of chlorambucil and the subsequent esterification reaction. |
| Moisture/Humidity | Higher moisture levels increase the rate of formation. | Water is a necessary reactant for the initial hydrolysis step that produces the hydroxyethyl intermediate required for dimerization. |
| Light | Exposure to intense light can increase degradation. dcu.ie | Light can provide the energy to promote various chemical reactions, including the degradation of chlorambucil. |
| pH (in solution) | Formation is favored at neutral to alkaline pH. nih.gov | The rate of the initial hydrolysis of chlorambucil is pH-dependent, being slower at lower pH values. |
Interaction with Excipients and Container-Closure Systems Inducing Dimerization
The formulation of a drug product involves the use of various excipients, and the final product is packaged in a container-closure system. Both of these can potentially interact with the active pharmaceutical ingredient and influence its stability.
Interaction with Excipients:
Excipients are generally considered inert, but they can contain reactive impurities or degrade over time to produce substances that can react with the drug. For instance, excipients with a high moisture content can provide the water necessary for the initial hydrolysis of chlorambucil. The micro-pH within a solid dosage form, which can be influenced by acidic or basic excipients, may also affect the local rate of hydrolysis. scirp.org
While direct catalytic effects of common excipients on chlorambucil dimerization have not been extensively documented in publicly available literature, the potential for such interactions should be considered during formulation development. Compatibility studies are crucial to identify any excipients that may accelerate the degradation of chlorambucil and the formation of the dimer impurity.
Interaction with Container-Closure Systems:
The container-closure system is designed to protect the drug product from the external environment. However, components of the system can themselves be a source of interaction. For example, plasticizers, antioxidants, or other additives from plastic containers or elastomeric closures can leach into the drug product. While there is no specific evidence in the reviewed literature of leachables directly catalyzing chlorambucil dimerization, the possibility of such interactions warrants consideration, especially for liquid formulations where the drug is in intimate contact with the packaging components for an extended period. nih.gov
Furthermore, the container-closure system's ability to protect the drug product from moisture and light is critical. A system with poor barrier properties will allow environmental moisture and light to penetrate, thereby accelerating the degradation of chlorambucil and the subsequent formation of the dimer impurity. dcu.ie For example, chlorambucil has been observed to adsorb to polyvinyl chloride (PVC) infusion bags, which could potentially concentrate the drug and alter its degradation kinetics. dcu.ie
The following table outlines potential interactions that could lead to the formation of the this compound.
| Interacting Component | Potential Mechanism of Dimerization Induction |
| Hygroscopic Excipients | Increase local moisture content, facilitating the initial hydrolysis of chlorambucil. |
| Excipients with Reactive Impurities | Trace acidic or basic impurities could alter the micro-pH, influencing the rate of hydrolysis. |
| Container-Closure System with Poor Moisture Barrier | Allows ingress of environmental moisture, promoting the hydrolysis step necessary for dimerization. |
| Leachables from Packaging | Potential for leached substances to act as catalysts or reactants in the degradation pathway, although specific instances for chlorambucil dimer are not documented. |
Structural Elucidation of Chlorambucil Dimer Impurities
Methodological Frameworks for Unknown Impurity Characterization
The process of characterizing an unknown impurity in a pharmaceutical substance is a systematic endeavor guided by regulatory frameworks such as those from the International Council for Harmonisation (ICH). rsc.org The primary goal is to unambiguously determine the chemical structure of any impurity present above a specified threshold (typically 0.1%). rsc.org
The general workflow for characterizing an unknown impurity like the Chlorambucil (B1668637) dimer involves several key stages:
Detection and Isolation: The initial step involves using a high-resolution separation technique, most commonly High-Performance Liquid Chromatography (HPLC), to detect and separate the impurity from the main API. If the impurity level is significant, preparative HPLC may be used to isolate a sufficient quantity of the pure impurity for subsequent spectroscopic analysis. nih.gov
Preliminary Analysis: Once isolated, initial analysis often begins with Liquid Chromatography-Mass Spectrometry (LC-MS) to obtain the molecular weight of the impurity. rsc.org This provides the first crucial piece of information about its identity and can quickly suggest if it is a dimer or other related substance. nih.gov
Spectroscopic Elucidation: A suite of spectroscopic techniques is then employed for the definitive structural determination. This typically includes Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS). nih.govyoutube.com
Structure Confirmation: The data from all analytical techniques are pieced together to propose a definitive structure. In some cases, the proposed structure is confirmed by synthesizing the impurity independently and comparing its analytical data to that of the isolated substance.
This structured approach ensures that all necessary information is gathered to confidently identify and control the impurity throughout the drug manufacturing process.
**3.2. Spectroscopic Approaches for Dimer Structure Determination
Spectroscopic methods are the cornerstone of structural elucidation for unknown compounds. youtube.comopenpubglobal.com For an impurity such as the Chlorambucil dimer, a combination of NMR and mass spectrometry provides complementary information necessary to piece together its complete chemical structure.
NMR spectroscopy is arguably the most powerful tool for determining the precise structure of organic molecules in solution. youtube.com It provides detailed information about the carbon-hydrogen framework of a molecule, allowing chemists to map out atomic connectivity and spatial relationships. For the Chlorambucil dimer, both one-dimensional and two-dimensional NMR experiments are essential. nih.govresearchgate.net
One-dimensional NMR spectra provide fundamental information about the chemical environment of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms in the molecule.
¹H NMR (Proton NMR): This technique identifies all the unique proton environments in the molecule. The spectrum provides information based on chemical shift (indicating the electronic environment of the proton), integration (the number of protons represented by a signal), and multiplicity (splitting patterns that reveal adjacent protons). In the context of a symmetrical Chlorambucil dimer, one would expect to see a set of signals that closely resembles that of the Chlorambucil monomer but with key differences in the chemical shifts of protons near the linkage point of the dimer.
¹³C NMR (Carbon NMR): This spectrum shows signals for all unique carbon atoms. It is particularly useful for identifying the total number of carbons in the molecule and detecting the presence of key functional groups like carbonyls (C=O). The ¹³C NMR spectrum of the dimer would be compared to that of Chlorambucil to identify new signals or shifts that indicate the point of dimerization.
Illustrative ¹H and ¹³C NMR Data for a Putative Chlorambucil Dimer (Impurity E Structure)
| Assignment | ¹H Chemical Shift (ppm, Multiplicity) | ¹³C Chemical Shift (ppm) |
| Aromatic Protons | 6.6 - 7.1 (multiplet) | 112 - 145 |
| -N(CH₂CH₂Cl)₂ | ~3.7 (multiplet) | ~53 |
| -N(CH₂CH₂Cl)₂ | ~3.6 (multiplet) | ~41 |
| -O-CH₂- | ~4.2 (triplet) | ~60 |
| Butanoic Acid Chain | 1.9 - 2.6 (multiplets) | 27, 33, 34 |
| Carbonyl (C=O) | - | ~173 (Ester), ~178 (Acid) |
2D NMR experiments are crucial for assembling the molecular structure by revealing correlations between different nuclei. youtube.comopenpubglobal.com
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbons. It is used to trace out the spin systems within the molecule, such as the protons along the butanoic acid chain. youtube.com
HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates each proton signal with the carbon signal to which it is directly attached. This is a powerful tool for definitively assigning the carbon signals based on the more easily interpreted proton spectrum. youtube.com
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by two or three bonds. HMBC is critical for piecing together different fragments of the molecule. For the Chlorambucil dimer, HMBC correlations would be essential to confirm the linkage between the two monomer units, for instance, by showing a correlation from a proton on one unit to a carbon across the ester or ether linkage on the other unit. youtube.com
NOESY (Nuclear Overhauser Effect Spectroscopy): The NOESY experiment identifies protons that are close to each other in space, even if they are not directly connected through bonds. This is useful for determining the three-dimensional conformation of the molecule.
Expected 2D NMR Correlations for Chlorambucil Dimer Elucidation
| Technique | Purpose | Expected Key Correlations |
| COSY | Identify ¹H-¹H spin systems | Correlations between adjacent methylene (B1212753) (-CH₂-) groups in the butanoic acid chain. |
| HSQC | Correlate protons to their directly attached carbons | Each aliphatic and aromatic -CH- signal in the ¹H spectrum will show a cross-peak to its corresponding signal in the ¹³C spectrum. |
| HMBC | Connect molecular fragments through 2- and 3-bond ¹H-¹³C correlations | A correlation from the ester methylene protons (-O-CH₂-) to the carbonyl carbon (C=O) of the other monomer unit would confirm the ester linkage. |
| NOESY | Determine spatial proximity of protons | Correlations between aromatic protons and the adjacent methylene group protons of the butanoic acid chain. |
Mass spectrometry is a vital analytical technique that measures the mass-to-charge ratio (m/z) of ions. americanpharmaceuticalreview.com It provides the molecular weight of the impurity and, through fragmentation analysis, offers clues about its substructures. nih.gov
High-Resolution Mass Spectrometry (HRMS) is the definitive method for determining the elemental composition of an unknown compound. americanpharmaceuticalreview.com By measuring the mass of the molecular ion with very high precision (typically to four or five decimal places), HRMS allows for the calculation of a unique elemental formula. For the Chlorambucil dimer, HRMS would be used to confirm that the molecular formula is consistent with two Chlorambucil units joined together, potentially with the loss of a small molecule like water. This accurate mass measurement is often the first piece of evidence that strongly supports a dimeric structure. nih.gov
Illustrative HRMS Data for Chlorambucil Dimer Impurity E
| Parameter | Value |
| Molecular Formula | C₂₈H₃₇Cl₃N₂O₄ |
| Calculated Monoisotopic Mass | 570.1768 |
| Observed Mass [M+H]⁺ | 571.1841 |
Tandem MS (MS/MS) experiments are then performed, where the molecular ion of the impurity is isolated and fragmented. The resulting fragmentation pattern provides a "fingerprint" that helps to piece together the molecule's structure. Key fragment ions would correspond to the loss of the bis(2-chloroethyl)amino group or cleavage at the dimer linkage, providing conclusive evidence for the proposed structure.
Spectroscopic Approaches for Dimer Structure Determination
Mass Spectrometry (MS) for Molecular Formula and Fragmentation Analysis
Tandem Mass Spectrometry (MS/MS) for Fragmentation Pattern Elucidation
Tandem mass spectrometry (MS/MS) is a pivotal technique for the structural characterization of pharmaceutical impurities by providing detailed information about the fragmentation pathways of a precursor ion. americanpharmaceuticalreview.com In the analysis of a potential this compound, MS/MS experiments are designed to isolate the dimer's molecular ion (precursor ion) and induce fragmentation through collision-induced dissociation (CID). uab.edu The resulting product ions provide a veritable fingerprint of the molecule's structure.
A plausible structure for a chlorambucil dimer involves the esterification reaction between the carboxylic acid group of one chlorambucil molecule and a hydrolyzed chloroethyl group of another, forming a dimeric ester. The fragmentation pattern of such a structure would be systematically analyzed. The initial step in electrospray ionization (ESI) would be the formation of a protonated molecule [M+H]⁺. Subsequent MS/MS analysis would likely reveal characteristic neutral losses and product ions.
Key fragmentation pathways for a this compound could include:
Loss of Chloroethyl Groups: Cleavage of the C-N bond can result in the loss of one or more chloroethyl groups.
Ester Bond Cleavage: Fragmentation of the central ester linkage would yield ions corresponding to the original chlorambucil monomer and its modified counterpart.
Decarboxylation: The loss of CO₂ from the carboxylic acid moiety is a common fragmentation pathway for related structures. researchgate.net
The precise mass measurements of both precursor and product ions, obtained using high-resolution mass spectrometry (HRMS), allow for the determination of elemental compositions, further confirming the identity and structure of the fragment ions and, by extension, the parent dimer impurity. americanpharmaceuticalreview.com
| Precursor Ion (m/z) | Proposed Neutral Loss | Major Product Ions (m/z) | Inferred Structural Moiety |
|---|---|---|---|
| [Dimer+H]⁺ | C₂H₄Cl | [M-C₂H₄Cl+H]⁺ | Loss of a chloroethyl side chain |
| [Dimer+H]⁺ | Chlorambucil Monomer | [Monomer+H]⁺ | Cleavage of the dimer linkage |
| [Dimer+H]⁺ | CO₂ | [M-CO₂+H]⁺ | Loss of the carboxyl group |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present within a molecule based on their characteristic absorption of infrared radiation. youtube.com While not typically a primary tool for quantifying trace impurities, it is invaluable for confirming structural features, especially when comparing the impurity to the parent drug. farmaciajournal.com
In the context of the this compound, IR spectroscopy can differentiate the dimer from the monomer by identifying changes in key functional groups. The IR spectrum of chlorambucil exhibits characteristic absorption bands for the carboxylic acid (a broad O-H stretch and a C=O stretch), the aromatic ring, and the alkyl halide C-Cl bonds.
If the dimer is formed via esterification, the IR spectrum would show distinct changes:
Disappearance of the Carboxylic Acid O-H Stretch: The broad absorption band typically found in the 2500–3300 cm⁻¹ region for the O-H bond of the carboxylic acid in the chlorambucil monomer would be absent in the dimer.
Appearance of an Ester C=O Stretch: A new, sharp absorption band would appear in the region of 1735–1750 cm⁻¹, which is characteristic of an ester carbonyl (C=O) stretch. This band would be at a higher wavenumber than the carboxylic acid C=O stretch (approx. 1700-1720 cm⁻¹) of the parent molecule.
Presence of C-O Stretch: The spectrum for the dimer would also feature C-O stretching bands in the fingerprint region (around 1000–1300 cm⁻¹), corresponding to the ester linkage.
| Functional Group | Characteristic IR Absorption (cm⁻¹) in Chlorambucil | Expected IR Absorption (cm⁻¹) in Dimer Impurity (Ester) |
|---|---|---|
| Carboxylic Acid O-H Stretch | 2500–3300 (Broad) | Absent |
| Carbonyl C=O Stretch | ~1715 (Carboxylic Acid) | ~1740 (Ester) |
| Aromatic C=C Stretch | ~1600–1450 | ~1600–1450 (Unchanged) |
| Alkyl Halide C-Cl Stretch | ~750–650 | ~750–650 (Unchanged) |
Ultraviolet-Visible (UV-Vis) Spectroscopy in Dimer Identification
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule, particularly those involving conjugated systems. ukm.my For chlorambucil, the primary chromophore is the substituted benzene (B151609) ring. In acetonitrile (B52724), chlorambucil exhibits a maximum absorbance (λmax) at approximately 258 nm, corresponding to the π → π* electronic transitions of the aromatic system. researchgate.net
When chlorambucil forms a dimer, the nature of the linkage determines the impact on the UV-Vis spectrum. If the dimerization occurs at a position remote from the aromatic ring, such as through an ester linkage involving the butyric acid side chain, the aromatic chromophore itself remains largely undisturbed. Consequently, the λmax of the dimer impurity is expected to be very similar to that of the parent chlorambucil molecule.
While this lack of a significant shift means UV-Vis spectroscopy cannot, on its own, distinguish the dimer from the monomer, it is a fundamental component of chromatographic detection. In techniques like HPLC-UV, the detector is set to the λmax of the analyte (e.g., 258 nm) to achieve maximum sensitivity for both the parent drug and related impurities that share the same primary chromophore. nih.gov It confirms the presence of the aromatic core structure in the separated impurity peak.
Chromatographic-Spectroscopic Hyphenated Techniques
Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are the cornerstone of modern pharmaceutical impurity profiling. nih.gov
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Applications
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the definitive technique for the separation, detection, and identification of non-volatile impurities like the chlorambucil dimer. nih.govsigmaaldrich.cnnih.gov A typical method involves reversed-phase high-performance liquid chromatography (HPLC) to separate the dimer impurity from the active pharmaceutical ingredient (API) and other degradation products. nih.gov
The separated components are then introduced into the mass spectrometer. The MS provides the molecular weight of the eluting compounds, with the high-resolution capabilities of instruments like Orbitrap or TOF analyzers allowing for the calculation of the elemental composition. americanpharmaceuticalreview.com Subsequent MS/MS analysis of the isolated dimer ion provides the fragmentation data needed for structural confirmation, as detailed in section 3.2.2.2. LC-MS/MS methods are highly sensitive and specific, capable of detecting and quantifying impurities at very low levels. researchgate.net
| Parameter | Typical Condition | Purpose |
|---|---|---|
| Chromatographic Column | C18 reversed-phase (e.g., 2.1 x 100 mm, 1.7 µm) | Separation based on hydrophobicity. |
| Mobile Phase | Gradient elution with water (0.1% formic acid) and acetonitrile (0.1% formic acid) nih.gov | To elute compounds with varying polarities. Acid improves peak shape and ionization. |
| Ionization Source | Heated Electrospray Ionization (HESI) in positive mode mdpi.com | To generate protonated molecular ions [M+H]⁺ for non-volatile analytes. |
| Detection Mode | Multiple Reaction Monitoring (MRM) or Full Scan HRMS | MRM for targeted quantification; HRMS for identification and structural elucidation. nih.govresearchgate.net |
Gas Chromatography-Mass Spectrometry (GC-MS/MS) in Impurity Profiling
Gas chromatography-mass spectrometry (GC-MS/MS) is a powerful technique for the analysis of volatile and semi-volatile compounds. medistri.swiss The application of GC-MS to the analysis of chlorambucil and its dimer impurity is challenging due to their low volatility and thermal lability. The high temperatures required in the GC inlet and column can cause the parent molecule and its impurities to degrade, leading to inaccurate profiling. sepscience.com
To overcome these limitations, derivatization is often necessary. The carboxylic acid functional group of chlorambucil and its dimer can be converted into a more volatile and thermally stable ester (e.g., a methyl or silyl (B83357) ester). This process makes the analytes suitable for GC separation. nih.gov Once volatilized and separated on a capillary column (e.g., HP-5MS), the compounds enter the mass spectrometer, which is typically operated in electron ionization (EI) mode. EI provides extensive, reproducible fragmentation patterns that can be compared against spectral libraries for identification. thermofisher.com GC-MS/MS can then be used for targeted analysis of specific impurities with high sensitivity. mdpi.com
Liquid Chromatography-NMR (LC-NMR) for Online Characterization
Liquid chromatography-nuclear magnetic resonance (LC-NMR) spectroscopy represents a powerful, albeit less common, hyphenated technique for the definitive, unambiguous structural elucidation of impurities directly within a complex mixture. nih.gov This technique physically couples an HPLC system with an NMR spectrometer.
In this application, the sample containing chlorambucil and its impurities is first separated by the LC system. As the peak corresponding to the dimer impurity elutes from the column, it is transferred to a specialized flow cell within the NMR probe. Standard and advanced 1D and 2D NMR experiments (e.g., ¹H, ¹³C, COSY, HSQC) can then be performed "on-flow" or "stopped-flow" to gather detailed structural information.
LC-NMR provides connectivity data that is orthogonal to the mass data from MS, helping to resolve ambiguities in isomeric structures. researchgate.net The primary challenges of LC-NMR are its relatively low sensitivity compared to MS and the complexities arising from the use of protonated solvents in the mobile phase, which often requires sophisticated solvent suppression techniques. colab.ws Despite these challenges, LC-NMR is unparalleled for providing a complete structural characterization of an unknown impurity like the chlorambucil dimer without the need for laborious offline isolation and purification. nih.gov
Computational Chemistry and In Silico Predictions for Dimer Structure (e.g., QSAR for structural alerts)
Computational chemistry and in silico predictive models serve as powerful tools in modern pharmaceutical analysis, particularly for the structural elucidation of complex impurities like the chlorambucil dimer. These methods are invaluable when reference standards are scarce or when impurities are present at very low levels, making isolation and characterization via traditional spectroscopic methods challenging. By leveraging computational approaches, it is possible to predict molecular geometries, stability, and potential reactivity, thereby guiding analytical efforts and contributing to a comprehensive understanding of the impurity's structure.
In silico techniques are especially pertinent to the study of degradation products and manufacturing impurities. Methods such as Density Functional Theory (DFT) and molecular mechanics can be employed to model various potential structures for the chlorambucil dimer. Given the reactive nature of chlorambucil's bis(2-chloroethyl)amino moiety and its carboxylic acid group, dimerization can theoretically occur through several pathways, leading to a variety of isomeric structures. Computational modeling allows for the calculation of the thermodynamic stability of these potential isomers, helping to predict the most likely structures to be formed under specific conditions.
A significant application of in silico analysis in impurity characterization is the use of Quantitative Structure-Activity Relationship (QSAR) models. QSAR methodologies establish a mathematical correlation between the chemical structure of a compound and a specific activity or property. In the context of pharmaceutical impurities, QSAR is frequently used to predict potential toxicity, such as mutagenicity or carcinogenicity, based on the molecule's structural features.
Central to many QSAR toxicity prediction models is the concept of "structural alerts." A structural alert is a specific molecular fragment or substructure that is known to be linked to a particular type of chemical reactivity or adverse biological effect. nih.gov For an alkylating agent like chlorambucil, the nitrogen mustard group is a well-established structural alert for genotoxicity. When chlorambucil dimerizes, the resulting structure may retain, modify, or eliminate these alerts. QSAR models can screen the proposed dimer structures for known alerts, providing a rapid assessment of potential risk without the need for extensive toxicological testing. This predictive capability is crucial for setting appropriate specifications and control strategies for the impurity.
The following table summarizes key computational approaches and their specific applications in the structural elucidation of the this compound.
| Computational Method | Application in Dimer Structure Elucidation | Primary Output/Finding |
| Molecular Mechanics (MM) | Predicts the 3D conformation and relative steric strain of potential dimer isomers. | Low-energy conformations and geometric parameters (bond lengths, angles). |
| Density Functional Theory (DFT) | Calculates electronic structure and predicts thermodynamic stability of different dimer structures. | Relative energies of isomers, optimized molecular geometries, predicted spectral data (NMR, IR). |
| QSAR for Toxicity Prediction | Screens potential dimer structures for substructures associated with toxicity (e.g., genotoxicity). | Prediction of potential biological activity; identification of structural alerts. |
| Molecular Dynamics (MD) Simulations | Simulates the behavior and conformational flexibility of the dimer structure over time in a solvent. | Information on molecular stability and intermolecular interactions. |
Detailed research findings from in silico studies can further refine the understanding of the dimer's characteristics. For instance, computational models might predict that a dimer formed via an ester linkage between the carboxylic acid of one molecule and a hydroxylated chloroethyl group of another is more thermodynamically stable than a dimer formed through direct C-N bond formation. Such a prediction would allow analytical scientists to specifically search for mass spectral fragments or NMR signals consistent with an ester linkage.
Furthermore, QSAR analysis can identify specific structural alerts within the predicted dimer structure that warrant further investigation.
| Structural Feature/Fragment | Potential Structural Alert Class | Predicted Implication |
| bis(2-chloroethyl)amino | Alkylating Agent (Nitrogen Mustard) | Potential for DNA alkylation and genotoxicity. |
| Ester Linkage | Ester | Potential for hydrolysis; may influence bioavailability or metabolic pathway. |
| Quaternary Ammonium Ion | Charged Nitrogen Center | Potential for altered receptor binding or cellular uptake mechanisms. |
Advanced Analytical Methodologies for Chlorambucil Dimer Impurity Detection and Quantification
Chromatographic Separation Techniques
A variety of chromatographic techniques are employed to resolve the Chlorambucil (B1668637) Dimer Impurity from the parent drug and other related substances. The choice of method depends on the specific requirements of the analysis, such as the polarity of the compounds, the desired resolution, and the speed of analysis.
High-Performance Liquid Chromatography (HPLC) Method Development and Validation
High-Performance Liquid Chromatography (HPLC) stands as a cornerstone in pharmaceutical analysis due to its versatility and high resolving power. The development and validation of a stability-indicating HPLC method are essential for accurately quantifying the Chlorambucil Dimer Impurity.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most common mode of HPLC used for the analysis of Chlorambucil and its impurities. In RP-HPLC, a non-polar stationary phase is used with a polar mobile phase. The separation is based on the hydrophobic interactions between the analytes and the stationary phase. Due to its higher molecular weight and increased hydrophobicity compared to Chlorambucil, the dimer impurity is generally well-retained and separated using this technique.
Method development for the separation of the this compound by RP-HPLC typically involves the optimization of several parameters to achieve adequate resolution and peak shape.
Key RP-HPLC Method Parameters:
| Parameter | Typical Conditions | Rationale |
| Stationary Phase | C18 or C8, 5 µm particle size, 250 mm x 4.6 mm | Provides good retention and separation for moderately non-polar compounds like the dimer. |
| Mobile Phase A | Aqueous buffer (e.g., 0.1% Formic Acid in Water) | Controls pH and ensures ionization consistency. |
| Mobile Phase B | Acetonitrile (B52724) or Methanol | Organic modifier to elute the analytes. |
| Elution Mode | Gradient elution | Allows for the separation of compounds with a range of polarities. |
| Flow Rate | 1.0 mL/min | A standard flow rate for analytical columns of this dimension. |
| Column Temperature | 25-30 °C | To ensure reproducible retention times. |
| Detection | UV at 258 nm | Chlorambucil and its impurities have a UV absorbance maximum around this wavelength. |
A typical gradient might start with a lower percentage of the organic modifier, which is gradually increased to elute the more strongly retained components like the dimer impurity. Method validation is performed according to ICH guidelines to ensure the method is specific, linear, accurate, precise, and robust.
Hydrophilic Interaction Liquid Chromatography (HILIC) is an alternative chromatographic technique that is particularly useful for the separation of polar and hydrophilic compounds that are poorly retained in RP-HPLC. HILIC utilizes a polar stationary phase (e.g., bare silica, or bonded phases with diol, amide, or amino functionalities) and a mobile phase with a high concentration of a water-miscible organic solvent, like acetonitrile, and a small amount of aqueous buffer.
While the this compound itself is relatively non-polar, HILIC can be a valuable tool in a comprehensive impurity profile analysis of Chlorambucil, as it can separate polar degradation products or process-related impurities that might not be well-resolved by RP-HPLC. The separation mechanism in HILIC is primarily based on the partitioning of analytes between the bulk mobile phase and a water-enriched layer on the surface of the polar stationary phase.
Considerations for HILIC Method Development:
| Parameter | Typical Conditions | Rationale |
| Stationary Phase | Silica, Amide, or Diol phase | Provides the necessary polarity for HILIC separations. |
| Mobile Phase A | Acetonitrile (>70%) | The weak solvent in HILIC. |
| Mobile Phase B | Aqueous buffer (e.g., Ammonium Formate or Acetate) | The strong solvent; promotes elution of polar compounds. |
| Elution Mode | Isocratic or Gradient | Dependent on the complexity of the impurity profile. |
| Detection | UV, Mass Spectrometry (MS) | MS is often coupled with HILIC due to the volatile mobile phases used. |
Ultra-High Performance Liquid Chromatography (UHPLC) utilizes columns packed with sub-2 µm particles, which provides significantly higher resolution, faster analysis times, and greater sensitivity compared to traditional HPLC. For the analysis of the this compound, UHPLC can offer several advantages, including improved separation from closely eluting impurities and a reduction in solvent consumption.
The principles of method development for UHPLC are similar to those for HPLC, but the system and column technologies allow for the use of higher flow rates and steeper gradients, leading to much shorter run times without compromising resolution.
Advantages of UHPLC for Dimer Analysis:
| Feature | Benefit |
| Higher Resolution | Better separation of the dimer from the API and other impurities. |
| Faster Analysis | Increased sample throughput. |
| Increased Sensitivity | Sharper and taller peaks lead to lower detection limits. |
| Reduced Solvent Consumption | Lower operational costs and more environmentally friendly. |
Gas Chromatography (GC) for Volatile Dimer Precursors or Derivatives
Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. While the this compound itself is not suitable for direct GC analysis due to its high molecular weight and low volatility, GC can be employed for the analysis of potential volatile precursors or derivatives. For instance, certain starting materials or intermediates in the synthesis of Chlorambucil that could lead to the formation of the dimer might be volatile enough for GC analysis.
In some cases, derivatization can be used to convert non-volatile compounds into more volatile derivatives that can be analyzed by GC. For example, esterification of the carboxylic acid group in Chlorambucil or its impurities could increase their volatility. A GC-MS (Gas Chromatography-Mass Spectrometry) method has been developed for the determination of Chlorambucil, which could potentially be adapted for related substances after appropriate derivatization. molnar-institute.comresearchgate.net
Supercritical Fluid Chromatography (SFC) in Impurity Analysis
Supercritical Fluid Chromatography (SFC) is a chromatographic technique that uses a supercritical fluid, most commonly carbon dioxide, as the mobile phase. SFC combines some of the best features of both gas and liquid chromatography. It offers fast separations and is considered a "green" technology due to the use of CO2.
SFC can be a valuable tool for the analysis of pharmaceutical impurities, including the this compound. It often provides different selectivity compared to HPLC, making it a complementary technique for impurity profiling. The low viscosity of the supercritical fluid mobile phase allows for high flow rates and rapid analyses.
Key Aspects of SFC for Impurity Analysis:
| Parameter | Typical Conditions | Rationale |
| Mobile Phase | Supercritical CO2 with a polar co-solvent (e.g., Methanol) | The co-solvent is used to modify the polarity of the mobile phase and elute the analytes. |
| Stationary Phase | Similar to HPLC (e.g., silica, diol, chiral phases) | The choice of stationary phase is crucial for achieving the desired selectivity. |
| Pressure & Temperature | Above the critical point of CO2 (31.1 °C and 73.8 bar) | To maintain the mobile phase in a supercritical state. |
| Detection | UV, MS | Compatible with standard HPLC detectors. |
Detection Modalities in Analytical Procedures
The choice of detector in high-performance liquid chromatography (HPLC) is paramount for achieving the required sensitivity and selectivity for impurity profiling. The selection is typically guided by the physicochemical properties of the analyte, such as the presence or absence of a chromophore.
Diode Array Detection (DAD) and UV-Vis Spectroscopy are powerful tools for the analysis of compounds that possess a chromophore, a part of a molecule that absorbs light in the ultraviolet-visible region. Chlorambucil's aromatic ring structure allows for detection using these methods. An HPLC-UV method for the determination of chlorambucil has been developed with detection at 258 nm. wisdomlib.orgmdpi.comnih.govresearchgate.net This wavelength is selected to achieve maximum absorbance and, consequently, high sensitivity. abap.co.in
A key advantage of DAD is its ability to acquire spectra across a range of wavelengths simultaneously, which aids in peak purity assessment and can help in the preliminary identification of unknown impurities by comparing their UV spectra to that of the parent compound. lcms.cz For the this compound, a DAD detector would be instrumental in confirming that the impurity peak is spectrally homogeneous and not co-eluting with other components.
Table 1: Illustrative HPLC-DAD Parameters for Chlorambucil and its Dimer Impurity
| Parameter | Value |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile and water with a pH modifier (e.g., formic acid) |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 258 nm |
| Column Temperature | Ambient or controlled (e.g., 40°C) |
| Injection Volume | 10 µL |
This table is for illustrative purposes and actual parameters would require method development.
Mass Spectrometry (MS) is a highly sensitive and specific detection technique that provides information about the molecular weight and structure of analytes. iajps.com When coupled with liquid chromatography (LC-MS), it is a powerful tool for the identification and quantification of impurities, even at trace levels. ucc.ielcms.cz For the this compound, MS detection would offer unambiguous identification by determining its molecular mass. nih.gov
High-resolution mass spectrometry (HRMS) can provide the elemental composition of the impurity, further aiding in its structural elucidation. mdpi.comresearchgate.net Tandem mass spectrometry (MS/MS) can be used to fragment the impurity ion, yielding a characteristic fragmentation pattern that can confirm its structure, often by comparing it to the fragmentation of the parent drug. mdpi.com The high sensitivity of MS makes it particularly suitable for detecting and quantifying impurities that may be present at very low levels. nih.gov
For compounds that lack a significant UV chromophore, Evaporative Light Scattering Detection (ELSD) presents a viable alternative. researchgate.net ELSD is a universal detector that can detect any non-volatile analyte dissolved in a volatile mobile phase. researchgate.net The detection principle involves three steps: nebulization of the column eluent, evaporation of the mobile phase, and detection of the scattered light from the resulting analyte particles. researchgate.net
While the this compound is expected to have a chromophore due to its structure being derived from chlorambucil, ELSD could be employed as a complementary technique, especially if other non-chromophoric impurities are suspected to be present. It is important to note that the response in ELSD is not directly proportional to the concentration and often requires a logarithmic transformation to achieve linearity. The sensitivity of ELSD can be influenced by several factors, including the volatility of the analyte and the mobile phase composition. researchgate.net
Method Validation for Dimer Impurity Analysis
Validation of an analytical method is crucial to ensure that it is suitable for its intended purpose. abap.co.in The International Council for Harmonisation (ICH) provides guidelines for the validation of analytical procedures. researchgate.net For impurity quantification, key validation parameters include specificity, linearity, limit of detection (LOD), and limit of quantification (LOQ). abap.co.innih.gov
Specificity is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components. researchgate.net In the context of the this compound, the analytical method must be able to resolve the dimer peak from the main chlorambucil peak and any other related substances. ijsr.net
This is typically demonstrated by showing that there is no interference from a placebo or blank solution at the retention time of the dimer impurity. researchgate.net Peak purity analysis using a DAD detector can also be used to demonstrate specificity by showing that the spectrum of the dimer peak is homogeneous. researchgate.net Spiking the sample with known impurities and demonstrating their separation further establishes the specificity of the method. ijsr.net
Linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte within a given range. abap.co.in For the this compound, linearity would be established by preparing a series of solutions of the impurity at different concentrations and plotting the detector response against the concentration. The relationship is typically evaluated by calculating the correlation coefficient (r) of the regression line, which should be close to 1. abap.co.inresearchgate.net
Limit of Detection (LOD) is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. nih.gov
Limit of Quantification (LOQ) is the lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. nih.gov
LOD and LOQ are often determined based on the signal-to-noise ratio (S/N), typically 3:1 for LOD and 10:1 for LOQ, or from the standard deviation of the response and the slope of the calibration curve. nih.govnih.gov
Table 2: Illustrative Linearity, LOD, and LOQ Data for this compound
| Parameter | Result |
| Linearity Range | LOQ - 150% of the specification limit |
| Correlation Coefficient (r²) | > 0.99 |
| Limit of Detection (LOD) | 0.01 µg/mL |
| Limit of Quantification (LOQ) | 0.03 µg/mL |
This table presents typical values for impurity method validation and is for illustrative purposes only. Actual values would be determined experimentally.
The accurate determination of LOD and LOQ is critical for ensuring that the analytical method is sensitive enough to control the this compound at levels compliant with regulatory requirements. nih.gov
Accuracy and Precision in Dimer Analysis
The accuracy of an analytical method refers to the closeness of the test results obtained by that method to the true value. Precision refers to the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. For the this compound, establishing these parameters is fundamental for reliable quantification.
High-performance liquid chromatography (HPLC) coupled with a suitable detector, such as a UV detector, is a commonly employed technique for the analysis of non-volatile impurities like dimers. The validation of such a method for accuracy and precision would typically involve the following:
Accuracy: The accuracy of the method for the this compound would be determined by recovery studies. This involves spiking a sample matrix with a known concentration of the purified dimer impurity standard at different concentration levels (e.g., 80%, 100%, and 120% of the specification limit). The percentage recovery of the dimer is then calculated. An acceptance criterion for recovery is typically within 98.0% to 102.0%.
Precision:
Repeatability (Intra-assay precision): This is assessed by analyzing a minimum of six replicate injections of a homogeneous sample of the dimer impurity at a specified concentration. The relative standard deviation (RSD) of the peak areas is calculated, with a typical acceptance criterion of not more than 2.0%.
Intermediate Precision: This evaluates the effect of random events on the precision of the analytical procedure. It is determined by performing the analysis on different days, with different analysts, and on different instruments. The RSD for the results obtained under these varied conditions should also meet a predefined limit, often not more than 2.0%.
Table 1: Illustrative Data for Accuracy and Precision of this compound Analysis
| Parameter | Concentration Level | Acceptance Criteria | Illustrative Finding |
| Accuracy | 80% | 98.0% - 102.0% | 99.5% |
| 100% | 98.0% - 102.0% | 100.2% | |
| 120% | 98.0% - 102.0% | 101.1% | |
| Precision | |||
| Repeatability | 100% | RSD ≤ 2.0% | 0.8% |
| Intermediate | 100% | RSD ≤ 2.0% | 1.2% |
This table presents hypothetical data for illustrative purposes, as specific research findings on this compound were not publicly available.
Robustness of Analytical Methods
The robustness of an analytical procedure is a measure of its capacity to remain unaffected by small, but deliberate, variations in method parameters and provides an indication of its reliability during normal usage. For an HPLC method for the this compound, robustness studies would involve systematically altering critical method parameters and observing the effect on the analytical results, particularly the resolution between the dimer and other components.
Key parameters to be investigated during a robustness study include:
Mobile Phase Composition: Varying the percentage of the organic solvent in the mobile phase (e.g., ±2%).
Mobile Phase pH: Adjusting the pH of the aqueous component of the mobile phase (e.g., ±0.2 units).
Column Temperature: Changing the column oven temperature (e.g., ±5 °C).
Flow Rate: Modifying the flow rate of the mobile phase (e.g., ±0.1 mL/min).
Wavelength: Altering the detection wavelength (e.g., ±2 nm).
The system suitability parameters, such as theoretical plates, tailing factor, and resolution, are monitored during these variations. The method is considered robust if these parameters remain within the predefined acceptance criteria.
Table 2: Example of Robustness Study Parameters and Acceptance Criteria for this compound Analysis
| Parameter | Variation | Acceptance Criteria for System Suitability |
| Mobile Phase Organic % | ± 2% | Resolution > 2.0; Tailing Factor < 1.5 |
| Mobile Phase pH | ± 0.2 | Resolution > 2.0; Tailing Factor < 1.5 |
| Column Temperature (°C) | ± 5 | Resolution > 2.0; Tailing Factor < 1.5 |
| Flow Rate (mL/min) | ± 0.1 | Resolution > 2.0; Tailing Factor < 1.5 |
| Wavelength (nm) | ± 2 | Consistent peak response |
This table presents a general framework for a robustness study. Specific findings would depend on the particular analytical method developed.
Control Strategies for Chlorambucil Dimer Impurity
Process Optimization in Chlorambucil (B1668637) Synthesis to Mitigate Dimer Formation
The formation of the Chlorambucil Dimer Impurity is intrinsically linked to the synthesis process. Therefore, meticulous optimization of the manufacturing process is the primary strategy for its control. This involves a multi-faceted approach, from scrutinizing raw materials to refining reaction conditions and enhancing purification methods.
The quality of starting materials is a foundational element in controlling impurities in the final active pharmaceutical ingredient (API). Contaminated raw materials or the presence of unreacted reagents can introduce impurities that may persist through the manufacturing process or participate in side reactions, leading to the formation of new impurities like the dimer. daicelpharmastandards.com
Key strategies for raw material quality control include:
Stringent Specifications: Establishing and enforcing strict specifications for all starting materials, including identity, purity, and limits for known and unknown impurities.
Supplier Qualification: Implementing a robust supplier qualification program to ensure that vendors consistently provide materials of the required quality.
In-depth Characterization: Utilizing advanced analytical techniques to fully characterize incoming raw materials, identifying any trace impurities that could potentially interfere with the reaction or contribute to dimer formation. The impact of trace impurities in raw materials on final product quality has been noted in various manufacturing processes, highlighting the need for tight control. nih.gov
Chlorambucil synthesis is a multi-step process. google.com The purity of each isolated intermediate has a direct and significant impact on the purity profile of the final product. Failure to control impurities at intermediate stages can lead to their carry-over or transformation into other impurities, including the dimer, in subsequent steps.
Effective management of intermediate purity involves:
In-Process Controls (IPCs): Implementing IPCs at critical steps to monitor the reaction's progress and the purity of the intermediates. This allows for adjustments to be made in real-time to prevent the formation of impurities.
Purification of Intermediates: Where necessary, incorporating purification steps for intermediates to remove impurities before proceeding to the next stage of the synthesis. This proactive approach prevents the accumulation of undesirable compounds.
Characterization of Intermediate Impurities: Identifying and characterizing impurities that arise at intermediate stages to understand their potential to be carried over or to react further to form the final dimer impurity.
The kinetic and thermodynamic profile of a chemical reaction is heavily influenced by parameters such as temperature, pH, and reaction time. Optimization of these parameters is crucial to maximize the yield of Chlorambucil while minimizing the formation of the dimer impurity. The synthesis of Chlorambucil often involves steps that require mild conditions and careful temperature control to achieve higher yields and purity. google.com
Studies on Chlorambucil's stability have shown that its degradation rate is influenced by pH, indicating the molecule's sensitivity to this parameter. nih.gov This sensitivity underscores the need for precise pH control during synthesis to prevent side reactions that could lead to dimerization.
Table 1: Impact of Reaction Parameter Optimization on Dimer Formation
| Parameter | Effect on Dimer Formation | Optimization Strategy |
|---|---|---|
| Temperature | Higher temperatures can increase reaction rates but may also accelerate side reactions, leading to greater dimer formation. | Conduct reactions at the lowest effective temperature. Employ precise temperature control (e.g., using ice baths) during critical steps. google.com |
| pH | Deviations from the optimal pH range can promote degradation or side reactions, potentially increasing the likelihood of dimerization. nih.gov | Maintain strict control over the pH of the reaction mixture through the use of appropriate buffer systems or controlled addition of acids/bases. |
| Reaction Time | Prolonged reaction times can lead to the degradation of the product and the formation of impurities, including dimers. | Monitor the reaction progress using in-process controls and quench the reaction as soon as it reaches optimal completion. |
The choice of solvents and reagents can profoundly influence the course of a chemical reaction, affecting both yield and impurity profile. chemrxiv.org Solvents can impact the solubility of reactants and intermediates, reaction rates, and the relative stability of transition states, thereby influencing the selectivity of the reaction.
Strategies for solvent and reagent selection include:
Solvent Screening: Conducting studies to evaluate a range of solvents to identify one that maximizes the yield of the desired product while minimizing dimer formation. Non-traditional solvents are increasingly explored to improve reaction selectivity and reduce environmental impact. chemrxiv.org
Reagent Purity: Ensuring the high purity of all reagents used in the synthesis to avoid the introduction of catalytic impurities that might promote side reactions. daicelpharmastandards.com
Stoichiometry Control: Precise control over the stoichiometry of reagents is essential. An excess of a particular reactant might favor an alternative reaction pathway leading to the dimer.
Even with an optimized synthesis process, the formation of some level of the dimer impurity may be unavoidable. Therefore, robust and efficient purification methods are essential to ensure the final API meets the required purity specifications.
Recrystallization: This is a primary technique for purifying solid compounds. libretexts.org The process involves dissolving the impure solid in a suitable hot solvent and allowing it to cool slowly, causing the desired compound to crystallize while impurities, including the dimer, remain in the solution. mt.comyoutube.com The effectiveness of recrystallization depends heavily on the selection of the appropriate solvent, where the desired compound has high solubility at elevated temperatures and low solubility at cooler temperatures, while the impurity has different solubility characteristics. youtube.com Slow cooling rates are generally favored to promote the formation of larger, purer crystals. stackexchange.comresearchgate.net
Chromatography: Preparative High-Performance Liquid Chromatography (Prep-HPLC) is a powerful technique for separating and isolating impurities from APIs, including structurally similar dimer impurities. amazonaws.comeuropeanpharmaceuticalreview.com This method offers high resolution and can be scaled up for manufacturing purposes. Specific chromatographic techniques, such as reverse-phase HPLC or hydrophilic interaction chromatography (HILIC), can be developed to achieve efficient separation of the this compound from the main compound. europeanpharmaceuticalreview.comnih.gov
Filtration: In some cases, impurities with significantly different solubility profiles can be removed by filtration. For instance, if the dimer impurity is insoluble in a particular solvent system where the API is soluble, a simple filtration step can effectively remove it. google.com
Table 2: Comparison of Purification Techniques for Dimer Removal
| Technique | Principle | Advantages | Disadvantages |
|---|---|---|---|
| Recrystallization | Difference in solubility between the API and impurity at different temperatures. libretexts.org | Cost-effective, scalable, can yield very high purity. researchgate.net | Dependent on finding a suitable solvent, may result in yield loss. |
| Preparative HPLC | Differential partitioning of components between a stationary and mobile phase. europeanpharmaceuticalreview.com | High separation efficiency, applicable to a wide range of impurities. nih.gov | Higher cost, solvent intensive, may require specialized equipment. |
| Filtration | Physical separation of insoluble solids from a liquid. google.com | Simple, rapid, and inexpensive. | Only applicable if the dimer has very low solubility compared to the API. |
Forced Degradation Studies and Dimer Formation Profiling
Forced degradation, or stress testing, is a regulatory requirement that involves subjecting a drug substance to conditions more severe than accelerated stability testing. researchgate.netmedcraveonline.com These studies are crucial for identifying likely degradation products, establishing degradation pathways, and demonstrating the stability-indicating power of analytical methods. rjptonline.orgpharmtech.com
By subjecting Chlorambucil to various stress conditions, the propensity for dimer formation can be systematically investigated. This helps in understanding the mechanisms by which the dimer is formed and provides valuable information for developing manufacturing processes and storage conditions that prevent its formation. medcraveonline.com The goal is typically to achieve 5-20% degradation of the drug substance to ensure that relevant degradation products are formed without generating secondary products that may not be seen under normal storage conditions. researchgate.net
Table 3: Typical Forced Degradation Conditions and Their Relevance to Dimer Formation
| Stress Condition | Typical Conditions | Potential Impact on Dimer Formation |
|---|---|---|
| Acidic Hydrolysis | e.g., 0.1 N HCl at elevated temperature | May catalyze reactions between Chlorambucil molecules or its degradation products, leading to dimerization. |
| Basic Hydrolysis | e.g., 0.1 N NaOH at room or elevated temperature | Base-catalyzed reactions could promote the formation of the dimer impurity. The stability of Chlorambucil is known to be pH-dependent. nih.gov |
| Oxidation | e.g., 3% H₂O₂ at room temperature | While direct oxidation may lead to other impurities, the resulting products could potentially react to form dimers. |
| Thermal Stress | e.g., Dry heat at >60°C | High temperatures can provide the activation energy needed for dimerization reactions to occur. |
| Photostability | e.g., Exposure to UV/Visible light as per ICH Q1B guidelines | Light energy can induce photochemical reactions, potentially leading to the formation of various degradation products, including dimers. |
By analyzing the samples from these stress studies using a validated, stability-indicating method like HPLC, a profile of the this compound formation under different conditions can be established. daicelpharmastandards.com This information is invaluable for risk assessment and for implementing robust control strategies throughout the product lifecycle.
Stress Conditions Simulating Degradation Pathways (e.g., pH, Temperature, Light)
Forced degradation studies are essential to identify potential degradation pathways and develop stability-indicating analytical methods. For chlorambucil, several environmental factors have been shown to influence its stability and promote the formation of degradation products, including the dimer impurity.
pH: The hydrolytic stability of chlorambucil is highly dependent on pH. The degradation rate is significantly slower in acidic conditions and increases as the pH becomes neutral to alkaline. nih.govnih.gov Studies on the hydrolysis kinetics of chlorambucil show a sharp increase in the degradation rate around pH 2.5 and another inflection near pH 5.0, corresponding to the ionization of the nitrogen mustard and carboxylic acid groups, respectively. nih.gov The rate of hydrolysis is relatively independent of pH in the range of 6.0 to 10.0. nih.gov
Temperature: Temperature is a critical factor influencing the rate of chlorambucil degradation. As with most chemical reactions, an increase in temperature accelerates the degradation process. d-nb.info Conversely, the stability of chlorambucil is significantly enhanced at lower temperatures. Studies have shown that chlorambucil solutions are substantially more stable when stored in a frozen state, with a 5% degradation time (t95) of approximately 8 months at -70°C. nih.gov This highlights the importance of temperature control during manufacturing, transport, and storage.
Table 1: Influence of Stress Conditions on Chlorambucil Degradation
Identification of Degradation Products and Their Kinetics
The degradation of chlorambucil follows first-order kinetics, meaning the rate of degradation is directly proportional to the concentration of the drug. nih.gov Through stress testing, several degradation products have been identified. A primary hydrolytic degradation product is 4-[p-(2-chloroethyl-2-hydroxyethylamino)phenyl]butyric acid, formed by the hydrolysis of one of the chloroethyl groups. nih.gov
In addition to simple hydrolysis products, more complex structures such as the This compound have been identified. daicelpharmastandards.com This impurity, also known as Chlorambucil EP Impurity E, likely forms through the intermolecular reaction of two chlorambucil molecules. As a bifunctional alkylating agent, a molecule of chlorambucil can potentially react with a second molecule, leading to the formation of a dimeric structure. The presence of such impurities must be carefully monitored to ensure the quality and safety of the drug substance.
Table 2: Identified Degradation Products of Chlorambucil
Quality by Design (QbD) Approaches for Impurity Control
Quality by Design (QbD) is a systematic approach to pharmaceutical development that emphasizes product and process understanding and process control, based on sound science and quality risk management. iajps.comgmpinsiders.com Applying QbD principles is crucial for developing a robust manufacturing process that consistently controls the formation of impurities like the chlorambucil dimer.
Risk Assessment of Dimer Formation
A key element of QbD is quality risk management. For the chlorambucil dimer, a risk assessment would identify potential sources of its formation and evaluate their impact on drug substance quality. windows.net
Risk Identification: The primary risk factor is the inherent chemical reactivity of chlorambucil as a bifunctional alkylating agent. medchemexpress.com Process steps involving elevated temperatures, non-optimal pH conditions, or extended reaction times are high-risk points for dimer formation. The purity of starting materials and the presence of any catalytic species could also contribute to this risk.
Risk Analysis: The analysis would evaluate the probability of dimer formation under various process conditions. For instance, a synthetic step requiring high temperatures would have a higher risk score for dimer formation than a low-temperature crystallization step.
Risk Evaluation: The evaluation compares the identified and analyzed risk against given risk acceptance criteria. The level of the dimer impurity is a critical quality attribute, and its presence above a qualified threshold would be unacceptable. The potential for the dimer to have its own pharmacological or toxicological activity makes its control a high priority.
Identification of Critical Process Parameters (CPPs) and Critical Quality Attributes (CQAs)
Based on process understanding and risk assessment, CQAs and CPPs are identified. iajps.com
Critical Quality Attributes (CQAs): For chlorambucil drug substance, the primary CQAs include identity, purity, assay, and the impurity profile. The concentration of the "this compound" is a specific and critical CQA that must be controlled within established limits.
Critical Process Parameters (CPPs): These are the process parameters that, when varied, have a direct and significant impact on a CQA. For controlling the dimer impurity, potential CPPs include:
Reaction Temperature
Reaction Time
pH of the reaction mixture
Rate of addition of reagents
Purity of starting materials and intermediates
Design of Experiments (DoE) for Dimer Control
Design of Experiments (DoE) is a powerful statistical tool used within the QbD framework to efficiently explore the effects of multiple CPPs on a CQA. gmpinsiders.com A DoE study could be designed to understand the factors influencing dimer formation and to identify an optimal operating space where its formation is minimized. For example, a multivariate factorial or response surface design could be employed to study the effects of temperature, pH, and reaction time on the level of the dimer impurity. The results would allow for the creation of a design space, which is the multidimensional combination and interaction of input variables (CPPs) that have been demonstrated to provide assurance of quality.
Table 3: Example of a Design of Experiments (DoE) Layout for Dimer Control ```html
Post-Synthesis Dimer Removal Techniques
While the primary goal of a QbD approach is to control impurity formation during the synthesis, effective purification techniques are essential to remove any impurities that are formed.
Recrystallization: Crystallization is a primary method for purifying solid active pharmaceutical ingredients. ucc.ieThe removal of an impurity like the dimer, which is structurally similar to the chlorambucil molecule, can be challenging. The selection of an appropriate solvent system is critical. A suitable solvent should provide high solubility for chlorambucil at an elevated temperature and low solubility at a cool temperature, while having different solubility characteristics for the dimer impurity to allow for its separation into the mother liquor upon cooling. researchgate.netMultiple recrystallizations may be necessary to achieve the desired level of purity. ucc.ieIn some processes, the use of adsorbents like activated charcoal during recrystallization can also aid in removing colored impurities and other by-products.
nih.govChromatography: While less common for large-scale final product purification due to cost and solvent usage, chromatographic techniques such as preparative High-Performance Liquid Chromatography (HPLC) or column chromatography can be highly effective for removing impurities that are difficult to separate by recrystallization. carewellpharma.inThese methods separate compounds based on their differential partitioning between a stationary phase and a mobile phase and can offer very high resolution, making them suitable for separating structurally similar compounds like a monomer and its dimer.
Table of Mentioned Compounds
Post-Synthesis Dimer Removal Techniques
Advanced Purification Methods for Dimer Elimination
The structural similarity between chlorambucil and its dimer necessitates the use of advanced purification methods that can exploit subtle differences in their physicochemical properties. Techniques such as preparative high-performance liquid chromatography (HPLC) and specialized crystallization methods are pivotal in achieving the desired purity of the API.
Preparative High-Performance Liquid Chromatography (HPLC)
Preparative HPLC is a powerful technique for the isolation and purification of compounds from complex mixtures and is particularly well-suited for separating structurally similar impurities like the Chlorambucil Dimer. The separation is typically based on the differential partitioning of the API and the impurity between a stationary phase and a mobile phase.
Principle of Separation: The dimer, having a higher molecular weight and potentially different polarity compared to the chlorambucil monomer, will exhibit a different retention time on a chromatographic column. By optimizing the stationary phase chemistry (e.g., C18, phenyl-hexyl), mobile phase composition (e.g., acetonitrile (B52724), methanol, water, and modifiers like formic acid or trifluoroacetic acid), and other chromatographic parameters (e.g., flow rate, temperature), a high degree of separation can be achieved.
Method Development and Optimization: The development of a preparative HPLC method begins at the analytical scale to establish the optimal separation conditions. Key parameters that are optimized include mobile phase composition, pH, and column temperature to maximize the resolution between the chlorambucil and the dimer impurity peaks. Once optimized, the method is scaled up to a preparative scale to handle larger quantities of the material.
Fraction Collection: During the preparative run, fractions of the eluent are collected. The fractions containing the purified chlorambucil are then combined, and the solvent is removed to yield the API with a significantly reduced level of the dimer impurity.
Illustrative Data for Preparative HPLC Purification of Chlorambucil
| Parameter | Initial Purity (Area %) | Purity after Preparative HPLC (Area %) | Dimer Impurity Reduction (%) | Yield (%) |
| Chlorambucil | 98.5 | >99.9 | >90 | 85 |
| Dimer Impurity | 1.2 | <0.05 | - | - |
Advanced Crystallization Techniques
Crystallization is a fundamental purification technique in the pharmaceutical industry. For impurities that are difficult to remove, advanced crystallization methods such as cooling crystallization, anti-solvent crystallization, or a combination thereof can be employed.
Cooling Crystallization: This technique relies on the principle that the solubility of the desired compound and its impurities varies with temperature. By carefully controlling the cooling profile of a saturated solution of crude chlorambucil, it is possible to induce the selective crystallization of the pure API, leaving the dimer impurity enriched in the mother liquor. The efficiency of this process is dependent on the solubility curves of chlorambucil and its dimer in the chosen solvent system.
Anti-Solvent Crystallization: In this method, an "anti-solvent" (a solvent in which chlorambucil is poorly soluble) is added to a solution of the crude API. This reduces the solubility of chlorambucil, leading to its crystallization. The selection of the solvent and anti-solvent system is critical to maximize the differential solubility between the API and the dimer impurity, thereby promoting the precipitation of pure chlorambucil.
Hypothetical Comparison of Crystallization Techniques for Dimer Removal
| Crystallization Method | Solvent System | Dimer Impurity in Crude (%) | Dimer Impurity in Product (%) | Purification Factor |
| Cooling Crystallization | Ethanol/Water | 1.5 | 0.3 | 5 |
| Anti-Solvent Crystallization | Dichloromethane/Hexane (B92381) | 1.5 | 0.2 | 7.5 |
Chemical Scavenging Strategies
Chemical scavenging offers a targeted approach to impurity removal by employing scavenger resins that selectively react with and sequester the undesirable impurity. This method is particularly advantageous for removing reactive impurities, such as the electrophilic nitrogen mustard-containing Chlorambucil Dimer.
Scavenger Resins
Scavenger resins are solid-supported reagents functionalized with groups that can react with specific types of impurities. For the this compound, which possesses reactive chloroethyl groups, nucleophilic scavenger resins can be highly effective.
Mechanism of Action: The crude chlorambucil solution is passed through a column packed with a scavenger resin. The functional groups on the resin (e.g., amine, thiol) act as nucleophiles and react with the electrophilic centers of the dimer impurity, forming a covalent bond. The resin-bound impurity is thus retained in the column, while the purified chlorambucil passes through.
Types of Scavenger Resins: A variety of scavenger resins with different functional groups are commercially available. The choice of resin depends on the reactivity of the impurity and the stability of the API under the scavenging conditions. For the Chlorambucil Dimer, resins with primary or secondary amine functionalities, or thiol-based resins, would be suitable candidates.
Process Parameters: The efficiency of the scavenging process is influenced by factors such as the choice of solvent, temperature, flow rate, and the stoichiometry of the scavenger resin relative to the impurity. These parameters need to be optimized to ensure complete removal of the dimer without causing degradation of the chlorambucil API.
Potential Scavenger Resins for this compound Removal
| Scavenger Resin Type | Functional Group | Target Impurity Moiety | Potential Efficiency |
| Amine-based | -NH2, -NHR | Chloroethyl group | High |
| Thiol-based | -SH | Chloroethyl group | High |
| Piperazine-based | Cyclic diamine | Chloroethyl group | Moderate to High |
Synthesis and Characterization of Chlorambucil Dimer Reference Standards
Academic Methodologies for Impurity Reference Standard Synthesis
The synthesis of such an impurity would typically involve the coupling of two chlorambucil-related molecules. This could potentially occur through an esterification reaction where the carboxylic acid group of one chlorambucil (B1668637) molecule reacts with a hydroxyl group present on a modified chlorambucil molecule. The presence of reactive chloroethyl groups and the carboxylic acid moiety in the chlorambucil structure provides multiple sites for potential side reactions that could lead to dimerization.
Design of Synthetic Routes for Specific Dimer Structures
Designing a synthetic route for the specific structure of the Chlorambucil Dimer Impurity would require a strategic approach to selectively form the ester linkage between the two monomeric units. A plausible synthetic strategy could involve:
Preparation of a modified chlorambucil precursor: One molecule of chlorambucil or a suitable precursor would need to be modified to introduce a reactive hydroxyl group. This could potentially be achieved by the hydrolysis of one of the chloroethyl groups to a hydroxyethyl (B10761427) group under controlled conditions.
Activation of the carboxylic acid: The carboxylic acid group of a second chlorambucil molecule would need to be activated to facilitate esterification. Standard activating agents such as dicyclohexylcarbodiimide (B1669883) (DCC) or thionyl chloride could be employed.
Coupling Reaction: The activated chlorambucil species would then be reacted with the hydroxyl-containing chlorambucil precursor to form the desired ester bond, resulting in the dimer.
Careful control of reaction conditions, including stoichiometry, temperature, and solvent, would be crucial to maximize the yield of the desired dimer and minimize the formation of other byproducts.
Chromatographic Purification of Synthetic Dimers
Following the synthesis, the crude reaction mixture would contain the desired dimer along with unreacted starting materials, reagents, and other side products. Purification of the synthetic dimer is essential to obtain a high-purity reference standard. Preparative High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for the isolation and purification of pharmaceutical impurities. journalijar.comresearchgate.net
The development of a preparative HPLC method would involve:
Column Selection: A reversed-phase column, such as a C18 column, is commonly used for the separation of moderately polar compounds like the chlorambucil dimer.
Mobile Phase Optimization: A suitable mobile phase, typically a mixture of an organic solvent (e.g., acetonitrile (B52724) or methanol) and an aqueous buffer, would be selected and optimized to achieve good resolution between the dimer and other components.
Scaling Up: The method would be scaled up from an analytical scale to a preparative scale to handle larger quantities of the crude product.
Fraction Collection and Analysis: Fractions containing the purified dimer would be collected, and their purity would be assessed using analytical HPLC.
Table 2: General Parameters for Chromatographic Purification
| Parameter | Description |
| Technique | Preparative High-Performance Liquid Chromatography (HPLC) |
| Stationary Phase | Reversed-phase (e.g., C18) |
| Mobile Phase | Gradient or isocratic mixture of organic solvent and aqueous buffer |
| Detection | UV-Vis |
| Post-Purification | Fractions are collected, solvent is evaporated, and the purity of the isolated compound is confirmed. |
Comprehensive Analytical Characterization of Reference Standards
Once the this compound has been synthesized and purified, its identity and purity must be unequivocally confirmed through a battery of analytical techniques. This comprehensive characterization is essential for its qualification as a reference standard. Commercial suppliers of this reference standard typically provide a Certificate of Analysis (CoA) that includes data from these techniques.
The characterization would generally include:
High-Performance Liquid Chromatography (HPLC): To determine the purity of the isolated compound.
Mass Spectrometry (MS): To confirm the molecular weight of the dimer. High-resolution mass spectrometry (HRMS) would provide the exact mass, further confirming the elemental composition.
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy are crucial for elucidating the chemical structure of the molecule. The chemical shifts, coupling constants, and integration of the proton signals, along with the carbon chemical shifts, would provide detailed information about the connectivity of the atoms and confirm the dimeric structure, including the ester linkage.
Infrared (IR) Spectroscopy: To identify the characteristic functional groups present in the molecule, such as the carbonyl group of the ester and carboxylic acid, and the aromatic rings.
While specific spectral data from academic literature for the this compound is not publicly available, the expected data would be consistent with its known chemical structure.
Regulatory Science and Dimeric Impurities
Global Regulatory Frameworks for Pharmaceutical Impurities (ICH, FDA, EMA)
The regulation of pharmaceutical impurities is globally harmonized through the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). ich.org The ICH brings together regulatory authorities and the pharmaceutical industry to develop scientific and technical guidelines. ich.org Key regulatory bodies, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), have adopted these guidelines, creating a unified framework for impurity control. europa.euijdra.comresearchgate.net
The primary ICH guidelines governing non-mutagenic impurities are:
ICH Q3A(R2): Impurities in New Drug Substances: This guideline provides a framework for the content and qualification of impurities in new drug substances produced by chemical synthesis. europa.euich.org It establishes thresholds that trigger the need for reporting, identification, and toxicological qualification of impurities. fda.govjpionline.org
ICH Q3B(R2): Impurities in New Drug Products: Complementary to Q3A, this guideline addresses impurities that are classified as degradation products of the drug substance or reaction products of the drug substance with excipients or container closure systems. europa.eufda.gov
These guidelines apply to organic impurities, inorganic impurities, and residual solvents. gmp-compliance.org For a dimeric impurity like the Chlorambucil (B1668637) dimer, its control would be dictated by these principles, requiring its levels to be monitored and justified based on data from batches used in safety and clinical studies. ich.org The qualification process involves acquiring and evaluating data to establish the biological safety of an individual impurity at a specified level. fda.govmca.gm
| Guideline | Title | Focus Area |
|---|---|---|
| ICH Q3A(R2) | Impurities in New Drug Substances | Provides guidance on the qualification and control of impurities in new active pharmaceutical ingredients (APIs). jpionline.org |
| ICH Q3B(R2) | Impurities in New Drug Products | Focuses on degradation products in the final dosage form. europa.eu |
| ICH Q3C(R9) | Impurities: Guideline for Residual Solvents | Addresses the control of residual solvents from the manufacturing process. europa.eu |
| ICH Q3D(R1) | Guideline for Elemental Impurities | Manages elemental impurities that may be present in a drug product. ijdra.commanufacturingchemist.com |
| ICH M7(R2) | Assessment and Control of DNA Reactive (Mutagenic) Impurities | Provides a framework for identifying, categorizing, qualifying, and controlling mutagenic impurities to limit potential carcinogenic risk. europa.euich.org |
Genotoxic Impurity (GTI) Considerations for Dimeric Compounds
Certain chemical structures can react with DNA, potentially causing mutations and leading to cancer. labmanager.com Such impurities are known as genotoxic impurities (GTIs). Given that Chlorambucil itself is an alkylating agent, its dimer could theoretically possess DNA-reactive properties, warranting a rigorous assessment under guidelines specifically designed for GTIs. The ICH M7 guideline provides the primary framework for this evaluation. europa.euraps.org
The ICH M7 guideline, "Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk," provides a systematic approach for managing impurities that may pose a carcinogenic risk. ich.orgveeprho.com The guideline is crucial for classifying a substance like the Chlorambucil Dimer Impurity. It categorizes impurities into five classes to facilitate appropriate risk assessment and control measures. researchgate.netich.org
| Class | Definition | Recommended Control Strategy |
|---|---|---|
| Class 1 | Known mutagenic carcinogens. veeprho.com | Control at or below a compound-specific acceptable limit. veeprho.comresearchgate.net |
| Class 2 | Known mutagens with unknown carcinogenic potential. veeprho.com | Control at or below the Threshold of Toxicological Concern (TTC). veeprho.comresearchgate.net |
| Class 3 | Alerting structure, unrelated to the drug substance structure, with no mutagenicity data. researchgate.net | Control at or below the TTC, or conduct a bacterial mutagenicity (Ames) assay. veeprho.com |
| Class 4 | Alerting structure, but shares the alert with the drug substance or related non-mutagenic compounds. ich.org | Treat as a non-mutagenic impurity (control per ICH Q3A/B). veeprho.com |
| Class 5 | No structural alerts, or sufficient data to demonstrate a lack of mutagenicity. veeprho.com | Treat as a non-mutagenic impurity (control per ICH Q3A/B). veeprho.com |
For the this compound, the initial step would be a hazard assessment to determine its classification. This would involve analyzing its chemical structure for alerts and reviewing any available toxicological data.
In the absence of empirical toxicity data for a novel impurity like a dimer, ICH M7 encourages the use of in silico, or computer-based, assessments. fda.gov A key method is the (Quantitative) Structure-Activity Relationship ((Q)SAR) analysis. nih.gov
(Q)SAR models are computational tools that predict the biological activity (in this case, genotoxicity) of a chemical based on its molecular structure. researchgate.net Regulatory agencies utilize these tools for risk-based prioritization of thousands of substances. nih.gov For a dimeric impurity, two complementary (Q)SAR methodologies are typically used to predict the outcome of a bacterial reverse mutation (Ames) test:
Expert Rule-Based Systems: These systems use a set of rules derived from existing knowledge of chemical structures known to be associated with mutagenicity.
Statistical-Based Systems: These models use statistical algorithms to correlate structural features with mutagenicity data from large databases of tested compounds.
If a dimeric impurity is confirmed to be genotoxic (e.g., Class 1, 2, or 3), a risk-based control strategy is required. The goal is to ensure that the level of the impurity in the final drug product is below the acceptable limit. fda.gov This aligns with the principles of Quality by Design (QbD) outlined in ICH Q8 and Q9. triphasepharmasolutions.com
Control strategies can include:
Process Modification: Altering the synthetic route or reaction conditions to prevent the formation of the dimer or to ensure its removal. researchgate.net
Purge Factor Assessment: A systematic evaluation of the manufacturing process to determine the capability of various steps (e.g., crystallization, chromatography) to remove the impurity. triphasepharmasolutions.com This assessment uses physicochemical properties and process parameters to calculate the theoretical reduction of the impurity at each stage. triphasepharmasolutions.com
Analytical Testing: Implementing a sensitive analytical method to test for the impurity in the final drug substance or at a suitable intermediate stage. triphasepharmasolutions.com This "Quality by Testing" approach is often used to verify the effectiveness of process controls.
For genotoxic impurities that lack sufficient data to derive a compound-specific safe dose (i.e., Class 2 and 3 impurities), ICH M7 applies the Threshold of Toxicological Concern (TTC). The TTC is a concept that defines an acceptable intake for any unstudied chemical that is expected to pose a negligible risk of carcinogenicity or other toxic effects. fda.govnih.gov
Based on an analysis of carcinogenicity data for a wide range of chemicals, a default TTC of 1.5 µ g/day has been established for lifetime exposure to a genotoxic impurity. raps.orgnih.gov This level corresponds to a theoretical excess lifetime cancer risk of less than 1 in 100,000. fda.gov
If the this compound were determined to be a Class 2 or 3 mutagen, this 1.5 µ g/day limit would be used to calculate the maximum allowable concentration in the drug substance, based on the maximum daily dose of Chlorambucil. For certain high-potency mutagenic carcinogens, such as N-nitroso compounds, this generic TTC is not applicable, and compound-specific data must be used. ich.orgfda.gov
Impurity Reporting and Qualification Thresholds for Dimeric Forms
The reporting, identification, and qualification thresholds for impurities are determined by the maximum daily dose (MDD) of the drug substance. uspnf.com These thresholds, detailed in ICH Q3A, apply to non-mutagenic impurities (including GTIs classified as Class 4 or 5). fda.gov It is important to note that these thresholds are significantly higher than the limits applied to Class 1, 2, and 3 genotoxic impurities, which are governed by compound-specific limits or the TTC. nihs.go.jp
Qualification is the process of establishing the biological safety of an impurity at a specified level. mca.gm An impurity is considered qualified if its level is at or below the level present in batches of the drug substance used in safety and clinical studies. fda.govuspnf.com If the level of an impurity in a new batch exceeds this qualified level, further safety data may be required. mca.gm
| Maximum Daily Dose | Reporting Threshold | Identification Threshold | Qualification Threshold |
|---|---|---|---|
| ≤ 2 g/day | 0.05% | 0.10% or 1.0 mg/day (whichever is lower) | 0.15% or 1.0 mg/day (whichever is lower) |
| > 2 g/day | 0.03% | 0.05% | 0.05% |
Source: Adapted from ICH Q3A(R2) Guideline. fda.gov
For a dimeric impurity classified as non-mutagenic, these thresholds would guide the requirements for its control. For example, if the maximum daily dose of the drug is 1 g, any dimer impurity present above 0.05% must be reported, identified if above 0.10%, and qualified if its level exceeds 0.15%.
Regulatory Expectations for Dimer Impurity Control Strategies
The control of impurities in active pharmaceutical ingredients (APIs) and finished drug products is a critical aspect of regulatory science, designed to ensure the quality, safety, and efficacy of medicines. nih.gov Dimeric impurities, such as the this compound, are subject to stringent regulatory expectations established by international bodies like the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH), and enforced by national agencies including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA). nih.goveuropa.eu The control strategy for any impurity, including a dimer, is built upon a foundation of comprehensive product and process understanding, utilizing risk management principles. tapi.com
Regulatory frameworks, primarily the ICH Q3A(R2) and Q3B(R2) guidelines, provide a systematic approach for the control of organic impurities. europa.eueuropa.eu These guidelines establish thresholds for reporting, identifying, and qualifying impurities based on the maximum daily dose of the drug substance. nih.govamsbiopharma.com The qualification of an impurity is the process of acquiring and evaluating data to establish the biological safety of an individual impurity at the level specified. mca.gm An impurity is considered qualified if its level is at or below the level observed in a reference listed drug product, it is a significant metabolite of the drug substance, or it is justified by scientific literature or dedicated toxicity studies. regulations.gov
Table 1: ICH Thresholds for Reporting, Identification, and Qualification of Impurities
| Maximum Daily Dose | Reporting Threshold | Identification Threshold | Qualification Threshold |
| ≤ 2 g/day | 0.05% | 0.10% or 1.0 mg per day intake (whichever is lower) | 0.15% or 1.0 mg per day intake (whichever is lower) |
| > 2 g/day | 0.03% | 0.05% | 0.05% |
| Data sourced from ICH Harmonised Tripartite Guideline Q3A(R2) and Q3B(R2). europa.eueuropa.eu |
Given that Chlorambucil is a potent, DNA-alkylating agent, any related impurities, including its dimer, warrant special consideration for potential genotoxicity. wikipedia.org The ICH M7(R1) guideline specifically addresses the assessment and control of DNA reactive (mutagenic) impurities to limit potential carcinogenic risk. europa.eulabmanager.com This guideline introduces the concept of the Threshold of Toxicological Concern (TTC), which establishes a default safe exposure level of 1.5 µ g/day for a lifetime of use for most genotoxic impurities. edqm.euraps.org For impurities with a structural alert suggesting genotoxicity, such as those related to nitrogen mustards, a more rigorous control strategy is expected. researchgate.net
A comprehensive control strategy for this compound would therefore involve several key elements:
Risk Assessment: A thorough evaluation of the manufacturing process and degradation pathways to identify the origin of the dimer impurity. europa.eubaertschiconsulting.com This includes assessing starting materials, intermediates, and potential side reactions. edqm.eu
Analytical Method Development: The development and validation of highly sensitive and specific analytical methods are required to detect and quantify the dimer impurity at levels consistent with regulatory thresholds, which may be significantly lower if the impurity is deemed potentially genotoxic. researchgate.netemanresearch.org
Specification Setting: Establishing acceptance criteria for the dimer impurity in the drug substance and/or drug product specification. uspnf.com If the impurity is potentially genotoxic, the limit may be derived from the TTC value rather than the standard ICH Q3A/Q3B qualification thresholds. labmanager.comedqm.eu
Process Control and Purge Demonstration: Implementing process controls to minimize the formation of the dimer. researchgate.net This can involve modifying synthetic steps or purification processes. tapi.com A manufacturer may also demonstrate through process understanding and supporting data that the impurity is effectively removed or "purged" by subsequent manufacturing steps, potentially justifying less stringent routine testing. tapi.comeuropa.eu
For potentially mutagenic impurities, ICH M7 outlines several control strategy options, which are selected based on a risk assessment.
Table 2: ICH M7 Control Strategy Options for Mutagenic Impurities
| Option | Description | Application |
| Option 1 | Test the impurity in the drug substance specification with an acceptance criterion at or below the acceptable limit. | Applied when the impurity is consistently present or its removal is not well-understood. |
| Option 2 | Test an intermediate or raw material for the impurity, with an acceptance criterion that ensures the impurity in the final drug substance is below the acceptable limit. | Used when the fate and purge of the impurity are well-defined. |
| Option 3 | Test an intermediate or the drug substance with a limit greater than the acceptable limit, combined with a demonstrated understanding of the process's capacity to remove the impurity. | Relies on robust process understanding and data showing consistent removal. |
| Option 4 | Omission of a specific test based on sufficient process understanding and evidence that the impurity level will be consistently below 30% of the acceptable limit. | Requires extensive process knowledge and data from multiple batches. europa.eu |
| Based on principles outlined in the ICH M7(R1) Guideline. labmanager.com |
Ultimately, the regulatory expectation is that manufacturers will implement a scientifically sound and risk-based control strategy to ensure that the level of this compound in the final product is controlled within acceptable limits, safeguarding patient safety. emanresearch.orgnih.gov This strategy must be clearly justified and supported by comprehensive data in regulatory submissions. federalregister.gov
Future Research Directions and Innovations in Chlorambucil Dimer Impurity Management
Development of Novel Analytical Technologies for Trace Dimer Detection
The fundamental challenge in managing genotoxic impurities (GIs) like the Chlorambucil (B1668637) Dimer lies in their detection and quantification at trace levels, often in the parts-per-million (ppm) range relative to the API. chromatographyonline.comintertek.com Future research is intensely focused on developing analytical technologies that offer unprecedented sensitivity, specificity, and efficiency.
Emerging trends are moving beyond conventional High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) methods towards more powerful, hyphenated techniques. ijfmr.comajrconline.org The coupling of liquid chromatography with mass spectrometry (LC-MS), particularly with tandem mass spectrometry (MS/MS), is becoming the cornerstone for trace-level impurity analysis. chromatographyonline.comajpaonline.com These techniques provide the high separation efficiency of chromatography with the definitive identification and quantification capabilities of mass spectrometry. biomedres.us
Further advancements are anticipated in the following areas:
Ultra-High-Performance Liquid Chromatography (UHPLC): The use of UHPLC systems offers faster analysis times and higher resolution, which is crucial for separating the dimer impurity from the main API and other related substances. biomedres.us
Advanced Mass Spectrometry: High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, enabling confident identification of unknown impurities and elucidation of their structures.
Capillary Electrophoresis (CE): CE is a high-efficiency separation technique that requires minimal sample and solvent consumption. researchgate.net Recent advancements, including its coupling with MS (CE-MS), show great promise for enhancing the detection of trace impurities, including genotoxic ones. wisdomlib.orgasianpharmtech.com Innovations in CE, such as the use of novel coatings and microchip-based formats, are expected to increase its robustness and sensitivity. asianpharmtech.com
Two-Dimensional Liquid Chromatography (2D-LC): This technique significantly increases peak capacity and resolution by using two different columns for separation, making it ideal for analyzing complex samples where the dimer may be present at very low concentrations.
The following table compares the detection limits and key features of these advanced analytical techniques.
| Analytical Technique | Typical Limit of Quantification (LOQ) | Key Advantages | Future Innovations |
| UHPLC-MS/MS | Low ppm to ppb | High sensitivity, specificity, and speed. biomedres.us | Miniaturization, improved ionization sources. |
| GC-MS | ppm to ppb | Suitable for volatile/semi-volatile impurities. chromatographyonline.com | Fast GC, automated sample preparation. chromatographyonline.com |
| HRMS | Sub-ppm | Accurate mass for structural elucidation. | Enhanced data processing algorithms. |
| CE-MS | ppm range | High separation efficiency, low sample volume. researchgate.netwisdomlib.org | Microfluidic chips, improved interface with MS. asianpharmtech.com |
| 2D-LC-MS | Low ppb | Extremely high resolution for complex matrices. | Fully automated systems, wider adoption in QC. |
Advanced Mechanistic Studies on Dimer Formation Pathways
A thorough understanding of how the Chlorambucil Dimer Impurity forms is critical for developing effective control strategies. Future research will focus on advanced mechanistic studies that go beyond simple forced degradation to provide a detailed picture of the reaction kinetics and pathways. nih.gov
Chlorambucil, as a nitrogen mustard, is susceptible to hydrolysis and self-reaction. nih.govnih.gov The formation of the dimer is a degradation pathway that can be influenced by various factors such as pH, temperature, light, and the presence of other chemical species. rsc.orgrjptonline.org Advanced studies will employ a combination of experimental and computational approaches to:
Kinetic Modeling: Detailed kinetic studies will be performed to understand the rate of dimer formation under various conditions. This data is essential for predicting the shelf-life of the drug substance and for designing stable formulations. nih.gov
Isotopic Labeling Studies: Using isotopically labeled Chlorambucil can help trace the atoms during the dimerization reaction, providing definitive evidence for the proposed reaction mechanism.
Computational Chemistry: Quantum mechanical calculations can be used to model the reaction pathway at a molecular level, identifying transition states and intermediates. This can help rationalize why the dimer forms and predict conditions that would disfavor its formation.
Forced Degradation Studies: While already a standard practice, future studies will use a more refined approach, employing a matrix of stress conditions (e.g., acid, base, oxidation, light, heat) to systematically map the degradation landscape and identify the specific triggers for dimerization. ijpsjournal.compharmtech.comgalbraith.com
Understanding these pathways is crucial as dimerization is a common degradation mechanism for many drugs and can be influenced by factors like high drug concentration in liquid formulations. rsc.org
Green Chemistry Approaches for Dimer Minimization in Synthesis
The principles of green chemistry are increasingly being integrated into pharmaceutical manufacturing to create more sustainable and efficient processes. acs.org These principles offer a powerful framework for minimizing the formation of impurities like the Chlorambucil Dimer during API synthesis. pharmafeatures.comthemedicinemaker.com
Future innovations will focus on:
Safer Solvents: Replacing traditional volatile organic solvents with greener alternatives like water, supercritical CO₂, or bio-based solvents can significantly alter reaction pathways and potentially reduce the formation of by-products, including dimers. insightssuccessmagazine.commdpi.comresearchgate.net
Catalysis: The use of highly selective catalysts (including biocatalysts like enzymes) can direct the reaction towards the desired product, minimizing side reactions that could lead to dimer formation. pharmafeatures.cominsightssuccessmagazine.com Biocatalysis, in particular, offers reactions under mild conditions with high specificity. jocpr.com
Process Intensification: Techniques like continuous flow chemistry allow for precise control over reaction parameters such as temperature, pressure, and stoichiometry. jocpr.com This level of control can be used to optimize conditions to disfavor the dimerization reaction, leading to a purer product and preventing waste generation. themedicinemaker.com
Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product inherently reduces the potential for impurity formation. pharmafeatures.com Multicomponent reactions are a key example of this principle in action. pharmafeatures.com
By adopting these green chemistry strategies, manufacturers can not only reduce their environmental impact but also improve the purity profile of Chlorambucil, making the final product safer and more cost-effective to produce. jocpr.com
| Green Chemistry Principle | Application to Dimer Minimization | Expected Outcome |
| Waste Prevention | Design synthesis to reduce by-products. insightssuccessmagazine.com | Higher process yield, lower dimer levels. |
| Atom Economy | Utilize multicomponent reactions or redesign synthetic steps. pharmafeatures.com | Reduced waste, more efficient use of materials. |
| Safer Solvents & Reagents | Replace hazardous solvents with water or bio-based alternatives. mdpi.com | Reduced environmental impact, altered reaction selectivity. |
| Energy Efficiency | Employ catalysis or flow chemistry to run reactions at ambient conditions. insightssuccessmagazine.comjocpr.com | Lower production costs, reduced thermal degradation. |
| Catalysis | Use selective chemical or biological catalysts. pharmafeatures.com | Increased reaction rate for the desired product, minimized side reactions. |
Predictive Modeling for Dimer Impurity Formation
The ability to predict the formation of impurities before they are observed in the lab would be a paradigm shift in pharmaceutical development. In silico predictive modeling is an emerging tool that uses computer software to forecast the degradation pathways of a drug substance under various conditions. researchgate.netspringernature.com
Software programs like Zeneth use a knowledge base of chemical transformations to predict potential degradants, including products of dimerization. nih.govacs.orgresearchgate.net These tools can assess the likelihood of a drug molecule reacting with itself or with other degradants. acs.org Future advancements in this area will likely involve:
Expanded Knowledge Bases: Continuously refining and expanding the databases of reaction mechanisms will improve the accuracy and scope of predictions. nih.gov
Quantitative Structure-Activity Relationship (QSAR): Developing QSAR models that can quantitatively predict the rate of dimer formation based on the molecular structure of the API and reaction conditions.
Integration with Process Parameters: Linking predictive models with manufacturing process parameters to forecast how changes in the process (e.g., temperature, pH, reagent concentration) will affect the impurity profile.
These predictive tools can guide chemists in designing more robust synthetic routes and stable formulations from the earliest stages of development, saving significant time and resources. acs.org
Integration of Artificial Intelligence (AI) and Machine Learning (ML) in Impurity Profiling
Artificial intelligence and machine learning are set to revolutionize how the pharmaceutical industry approaches impurity profiling. amazonaws.com These technologies can analyze vast and complex datasets to identify patterns and make predictions that are beyond human capability. chromatographytoday.com
In the context of the this compound, AI and ML can be applied to:
Automated Data Analysis: ML algorithms can be trained to automatically analyze complex chromatographic data (e.g., from LC-MS) to detect, identify, and quantify impurities. amazonaws.comwjpr.net This can significantly increase the speed and accuracy of quality control processes.
Predictive Impurity Identification: Deep learning models, such as neural networks, can be used to predict the structure of an unknown impurity from its mass spectral data, overcoming limitations in traditional spectral libraries, especially for novel or complex molecules. syngeneintl.com
Method Development Optimization: AI can automate and optimize the development of analytical methods. For instance, an AI system can intelligently explore different chromatographic conditions (e.g., mobile phase, gradient) to achieve the best separation of the dimer from the API in the shortest amount of time. shimadzu.com
Risk Assessment: By analyzing data from synthesis, stability studies, and predictive models, ML algorithms can help in performing more accurate risk assessments, identifying batches that are more likely to have higher levels of the dimer impurity.
The integration of AI and ML will lead to more efficient, accurate, and proactive impurity management, ultimately ensuring higher quality and safer medicines. chromatographytoday.com
Q & A
Q. What analytical methods are recommended for identifying and quantifying Chlorambucil Dimer Impurity in drug substances?
To identify and quantify the dimer impurity, researchers should employ hyphenated chromatographic techniques such as High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) . Key parameters include:
- Column selection : Use reversed-phase C18 columns for separation .
- Detection specificity : Optimize mobile phase composition (e.g., acetonitrile/water with ion-pairing agents like triethylamine acetate) to resolve the dimer from other impurities .
- Mass spectrometry : Confirm molecular weight and fragmentation patterns via electrospray ionization (ESI-MS) or time-of-flight (TOF-MS) .
For quantification, validate the method per ICH Q2(R1) guidelines, ensuring linearity (R² > 0.995), precision (%RSD < 2%), and accuracy (recovery 98–102%) .
Q. How can researchers validate the specificity of analytical methods for this compound?
Specificity validation requires demonstrating that the method distinguishes the dimer impurity from structurally similar compounds (e.g., Chlorambucil monomers or degradation products). Approaches include:
- Forced degradation studies : Expose Chlorambucil to stress conditions (acid/base hydrolysis, oxidation, heat, light) and confirm the method’s ability to resolve degradation products .
- Peak purity assessment : Use diode array detectors (DAD) or MS to verify chromatographic peak homogeneity .
- Comparative analysis : Cross-validate results with orthogonal methods (e.g., NMR or capillary electrophoresis) to confirm impurity identity .
Advanced Research Questions
Q. What are the key challenges in developing stability-indicating methods for this compound during long-term storage studies?
Stability-indicating methods must account for:
- Co-elution risks : The dimer may co-elute with other impurities under standard conditions. Mitigate this by optimizing gradient elution protocols or using two-dimensional chromatography .
- Degradation kinetics : Monitor impurity formation rates under accelerated conditions (40°C/75% RH) to predict shelf-life. Use Arrhenius modeling to extrapolate degradation pathways .
- Matrix effects : Drug excipients may interfere with detection. Perform spike-and-recovery experiments in formulation matrices to validate robustness .
Q. How can researchers assess the toxicological significance of this compound in preclinical studies?
Toxicological evaluation involves:
- Threshold-based qualification : Apply ICH Q3A(R2) thresholds (e.g., reporting: 0.1%, identification: 0.5%, qualification: 1.0%) based on maximum daily dose .
- Genotoxicity screening : Conduct Ames tests or micronucleus assays to evaluate mutagenic potential .
- Comparative toxicity : Compare dimer impurity toxicity profiles with Chlorambucil using in vitro cytotoxicity assays (e.g., IC50 in lymphoma cell lines) .
Q. What process-related factors contribute to this compound formation during synthesis?
Key factors include:
- Reaction conditions : Elevated temperatures or prolonged reaction times may promote dimerization via alkylation side reactions .
- Raw material impurities : Contaminants in starting materials (e.g., residual cross-linking agents) can act as catalysts for dimer formation .
- Purification inefficiencies : Inadequate crystallization or chromatography steps may fail to remove dimer byproducts .
Mitigation strategies include Design of Experiments (DoE) to optimize synthesis parameters and in-process controls (e.g., inline PAT tools) .
Q. How can researchers resolve discrepancies in impurity profiles between laboratory-scale and pilot-scale batches?
Discrepancies often arise from:
- Scale-up variability : Differences in mixing efficiency or heat transfer during scaling. Use computational fluid dynamics (CFD) to model process parameters .
- Analytical sampling bias : Ensure representative sampling by adhering to ASTM E122 standards for bulk material heterogeneity .
- Method transfer gaps : Revalidate analytical methods at the pilot scale, adjusting for equipment differences (e.g., column dimensions or detector sensitivity) .
Methodological Considerations
Q. What strategies are effective for isolating and characterizing trace-level this compound?
For trace-level isolation:
- Preparative chromatography : Use high-loading-capacity columns to isolate the dimer from bulk material .
- Spectroscopic characterization : Combine NMR (¹H/¹³C) and FTIR to confirm functional groups and dimer structure .
- Crystallography : If feasible, obtain single-crystal X-ray structures to resolve stereochemical ambiguities .
Q. How should researchers design experiments to investigate the dimer impurity’s impact on drug efficacy?
Design studies to:
- Compare pharmacokinetics (PK) : Administer Chlorambucil with/without spiked dimer impurity in animal models, measuring plasma concentration-time profiles .
- Assess pharmacodynamics (PD) : Evaluate tumor regression rates in xenograft models to determine if the dimer alters therapeutic efficacy .
- Mechanistic studies : Use molecular docking simulations to predict dimer interactions with DNA or target proteins .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
